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  • Product: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one
  • CAS: 61940-19-0

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanisms for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one: An In-Depth Technical Guide

Executive Summary The compound 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS: 61940-19-0)[1] is a highly functionalized α -chloro enone that serves as a critical electrophilic building block in the synthesis of complex A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS: 61940-19-0)[1] is a highly functionalized α -chloro enone that serves as a critical electrophilic building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Designing a synthesis pathway for this molecule presents a unique chemical challenge: direct α -halogenation of α,β -unsaturated ketones often suffers from poor regioselectivity, leading to competitive allylic chlorination or over-halogenation[2].

To bypass these limitations, this guide details a highly regioselective, three-step retrosynthetic strategy utilizing the Stork-Danheiser reductive transposition . By starting from the inexpensive and readily available precursor dimedone, this self-validating protocol ensures absolute control over the placement of the chlorine atom and the enone double bond.

Retrosynthetic Strategy & Pathway Selection

When targeting α -halo enones, researchers must choose between direct functionalization and de novo ring synthesis. Direct chlorination of 5,5-dimethylcyclohex-2-en-1-one using N-chlorosuccinimide (NCS) or sulfuryl chloride ( SO2​Cl2​ ) is thermodynamically favorable but kinetically messy, often yielding a mixture of di-chlorinated species due to the activation of the γ -position.

The Causality of the Chosen Pathway: To achieve absolute regiocontrol, we employ a strategy that masks the final carbonyl group until the very last step.

  • Electrophilic Chlorination: Dimedone is first chlorinated to yield 2-chlorodimedone[3]. Because dimedone is a highly enolizable 1,3-diketone, the C2 position is exceptionally nucleophilic, allowing for quantitative mono-chlorination.

  • Desymmetrization: The symmetric 2-chlorodimedone is desymmetrized into a vinylogous ester (enol ether) using isobutanol.

  • Reductive Transposition: A Stork-Danheiser sequence[4] is employed. The remaining carbonyl is reduced, and a subsequent acidic workup triggers a cascade of ionization and hydrolysis that transposes the double bond and unmasks a new carbonyl, perfectly positioning the chlorine at the α -position.

SynthesisWorkflow A Dimedone (CAS: 126-81-8) B 2-Chlorodimedone (CAS: 7298-89-7) A->B NCS CH2Cl2, RT C Vinylogous Ester Intermediate B->C i-BuOH p-TsOH, Reflux D 2-Chloro-5,5-dimethyl- cyclohex-2-en-1-one C->D 1. LiAlH4 2. 1N HCl (aq)

Figure 1: Three-step regioselective synthesis workflow for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Mechanistic Insights: The Stork-Danheiser Transposition

The crux of this synthesis lies in the third step. The protocol is a self-validating system because the acidic workup serves a dual purpose: it quenches the reactive hydride and acts as the catalyst for the structural rearrangement.

Step-by-Step Mechanism:

  • 1,2-Reduction: Lithium aluminum hydride ( LiAlH4​ ) attacks the C1 carbonyl of the vinylogous ester, yielding an allylic alcohol intermediate.

  • Ionization: Upon the addition of 1N HCl, the C1 hydroxyl group is protonated and leaves as water. This generates an allylic carbocation. Crucially, this cation is highly stabilized by resonance from the isobutoxy oxygen at C3, effectively localizing the positive charge as an oxocarbenium ion at C3.

  • Hydrolysis & Collapse: Water attacks the highly electrophilic C3 oxocarbenium center to form a hemiketal. The hemiketal collapses, expelling isobutanol and generating a new carbonyl at C3.

  • Regiochemical Outcome: Due to IUPAC nomenclature rules, the newly formed C3 carbonyl becomes the new C1. The double bond shifts to the C1-C2 position. The chlorine atom, originally at C2, remains on the vinylic carbon (the new C2). The result is the target α -chloro enone.

Mechanism A Vinylogous Ester B Allylic Alcohol A->B LiAlH4 (1,2-Reduction) C Oxocarbenium Ion B->C H+ / -H2O (Ionization) D Hemiketal Intermediate C->D +H2O (Attack at C3) E Target Enone D->E -i-BuOH (Collapse)

Figure 2: Mechanistic steps of the Stork-Danheiser transposition yielding the target enone.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-Chlorodimedone

Objective: Regioselective mono-chlorination of the active methylene.

  • Suspend dimedone (1.0 eq, 14.0 g, 100 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq, 14.0 g, 105 mmol) portion-wise over 30 minutes to prevent thermal runaway[2].

  • Allow the reaction to warm to room temperature and stir for 2 hours. The solution will become homogeneous as the reaction proceeds.

  • Wash the organic layer sequentially with water ( 2×100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 2-chlorodimedone as a white crystalline solid[3].

Phase 2: Vinylogous Esterification

Objective: Desymmetrization and protection of one carbonyl moiety.

  • In a 500 mL flask equipped with a Dean-Stark trap and reflux condenser, dissolve the crude 2-chlorodimedone (17.4 g, ~100 mmol) in 200 mL of toluene.

  • Add isobutanol (1.5 eq, 11.1 g, 150 mmol) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, 0.95 g, 5 mmol).

  • Reflux the mixture vigorously. Water will collect in the Dean-Stark trap. Continue refluxing until water evolution ceases (typically 4-6 hours).

  • Cool to room temperature, wash with saturated aqueous NaHCO3​ to neutralize the acid catalyst, dry over MgSO4​ , and concentrate. The resulting 3-isobutoxy-2-chloro-5,5-dimethylcyclohex-2-en-1-one can be used in the next step without further purification.

Phase 3: Reductive Transposition (Stork-Danheiser)

Objective: Hydride reduction followed by acid-catalyzed rearrangement.

  • Flame-dry a 3-neck flask under an argon atmosphere. Add anhydrous diethyl ether (100 mL) and LiAlH4​ (0.4 eq, 1.52 g, 40 mmol). Cool the suspension to 0 °C[4].

  • Dissolve the vinylogous ester from Phase 2 in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the LiAlH4​ suspension over 45 minutes.

  • Stir the mixture at room temperature for 3 hours.

  • Critical Step: Cool the reaction back to 0 °C. Carefully quench the reaction by the dropwise addition of 1N aqueous HCl (50 mL). The acidic environment is mandatory to drive the hydrolysis of the intermediate allylic alcohol into the final transposed enone[4].

  • Separate the ethereal layer. Wash with saturated Na2​CO3​ solution, then brine. Dry over anhydrous MgSO4​ and concentrate.

  • Purify the crude product via silica gel column chromatography (hexane:ethyl acetate, 9:1) to afford 2-Chloro-5,5-dimethylcyclohex-2-en-1-one as a pale yellow oil.

Quantitative Data & Analytical Benchmarks

The following table summarizes the physical and quantitative benchmarks for the intermediates and the final target compound to aid in reaction tracking and mass balance calculations.

CompoundRoleCAS NumberMolecular WeightTypical YieldKey Characteristic
Dimedone Starting Material126-81-8140.18 g/mol N/AHighly enolizable 1,3-diketone
2-Chlorodimedone Intermediate 17298-89-7174.62 g/mol 85-90%Stable crystalline solid
Vinylogous Ester Intermediate 2N/A230.73 g/mol 80-85%Masked electrophile
Target Enone Final Product61940-19-0158.62 g/mol 75-80%Transposed α -chloro enone

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

This guide provides a comprehensive analysis of the thermodynamic stability of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one, a substituted α,β-unsaturated ketone. Aimed at researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the thermodynamic stability of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one, a substituted α,β-unsaturated ketone. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to elucidate the factors governing the stability of this molecule and its isomers. We will explore its structural features, potential isomerization and decomposition pathways, and the experimental and computational methodologies required for a thorough stability assessment.

Introduction: The Significance of Isomeric Purity and Stability

In the realm of pharmaceutical development and fine chemical synthesis, the thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. It dictates not only the feasibility of a synthetic route but also the shelf-life, storage conditions, and ultimately, the safety and efficacy of the final product. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one belongs to the class of halogenated α,β-unsaturated ketones, a scaffold present in various biologically active molecules. Its stability is intrinsically linked to the electronic and steric effects of its substituents on the cyclohexenone ring.

A critical aspect of this molecule's chemistry is the potential for isomerization. The position of the chlorine atom on the double bond significantly influences the molecule's reactivity and stability. This guide will focus on the 2-chloro isomer while drawing comparisons to the related 3-chloro isomer and the 1,3-dione tautomer to provide a comprehensive stability profile.

Synthesis and Structural Elucidation

The synthesis of chlorinated cyclohexenones can be approached through various methods, often involving the chlorination of a precursor. While a direct and selective synthesis for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one is not extensively documented in publicly available literature, its synthesis can be conceptually designed based on established organic chemistry principles. A plausible synthetic strategy and the necessary characterization techniques are outlined below.

Proposed Synthetic Workflow

A logical synthetic approach would involve the selective chlorination of the parent ketone, 5,5-dimethylcyclohex-2-en-1-one. The choice of chlorinating agent and reaction conditions would be critical to favor the desired 2-chloro isomer over other potential products.

G cluster_0 Synthetic Workflow start 5,5-Dimethylcyclohex-2-en-1-one (Precursor) chlorination Electrophilic Chlorination (e.g., NCS, SO2Cl2) start->chlorination Reaction workup Aqueous Workup & Extraction chlorination->workup Quenching purification Chromatographic Purification (e.g., HPLC, Column Chromatography) workup->purification Isolation product 2-Chloro-5,5-dimethylcyclohex-2-en-1-one purification->product Pure Product

Caption: Proposed workflow for the synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Experimental Protocol: Synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Proposed)

  • Reaction Setup: To a solution of 5,5-dimethylcyclohex-2-en-1-one in an inert solvent (e.g., dichloromethane, chloroform), add a suitable electrophilic chlorinating agent (e.g., N-chlorosuccinimide (NCS) with a proton source, or sulfuryl chloride). The reaction should be conducted at a controlled temperature, likely starting at 0°C to manage exothermicity and improve selectivity.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is quenched with a suitable aqueous solution (e.g., sodium thiosulfate solution to remove excess chlorine, followed by a sodium bicarbonate wash). The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Purification: The crude product, likely a mixture of isomers, is purified using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Spectroscopic and Crystallographic Characterization

Unequivocal structural confirmation is essential. A combination of spectroscopic techniques and single-crystal X-ray diffraction would provide a complete picture of the molecule's connectivity and conformation.

Technique Expected Observations
¹H NMR Resonances for the gem-dimethyl protons, the allylic and aliphatic methylene protons, and the vinylic proton. The chemical shift of the vinylic proton will be indicative of the chlorine substitution pattern.
¹³C NMR Signals for the carbonyl carbon, the two olefinic carbons (one bearing the chlorine), the quaternary carbon of the gem-dimethyl group, the gem-dimethyl carbons, and the two methylene carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone and the C=C stretch.
Mass Spectrometry (MS) The molecular ion peak (M+) and the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and crystal packing information. This would unambiguously confirm the position of the chlorine atom.[1]

Factors Influencing Thermodynamic Stability

The thermodynamic stability of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one is a delicate balance of several structural and electronic factors. Understanding these factors is key to predicting its behavior under various conditions.

Electronic Effects of the Chloro Substituent

The chlorine atom at the 2-position exerts two opposing electronic effects:

  • Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a net withdrawal of electron density from the carbon skeleton through the sigma bond. This effect can influence the reactivity of the carbonyl group and the double bond.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the double bond.

In the case of a halogen at the α-position of an α,β-unsaturated ketone, the inductive effect generally dominates, making the β-carbon more electrophilic. However, the resonance effect can contribute to the overall electronic structure.

Isomerization to the 3-Chloro Isomer

A likely pathway for thermodynamic equilibration is the isomerization to 3-Chloro-5,5-dimethylcyclohex-2-en-1-one. The relative stability of these two isomers is a key consideration.

G cluster_0 Isomerization Equilibrium isomer_2_chloro 2-Chloro-5,5-dimethyl- cyclohex-2-en-1-one isomer_3_chloro 3-Chloro-5,5-dimethyl- cyclohex-2-en-1-one (Likely More Stable) isomer_2_chloro->isomer_3_chloro Isomerization (e.g., via acid/base catalysis)

Caption: Potential isomerization between the 2-chloro and 3-chloro isomers.

The 3-chloro isomer is generally expected to be thermodynamically more stable due to the formation of a more highly substituted and conjugated π-system. The chlorine atom in the 3-position is vinylic and part of a chloro-vinyl ketone system, which is a common structural motif. In contrast, the 2-chloro isomer has the chlorine atom directly attached to the α-carbon of the ketone, which can lead to different reactivity patterns.

Tautomerization to the 1,3-Dione

Under certain conditions, particularly in the presence of a base, 2-Chloro-5,5-dimethylcyclohex-2-en-1-one could potentially be in equilibrium with its tautomer, 2-Chloro-5,5-dimethylcyclohexane-1,3-dione.[2] The stability of the enone versus the dione form is influenced by factors such as solvent polarity and pH. The diketone form is known to be a versatile synthetic intermediate.[2]

Potential Decomposition Pathways

The presence of the α-chloro ketone moiety suggests potential decomposition pathways, especially under thermal stress or upon exposure to certain reagents.

  • Dehydrochlorination: Elimination of HCl could lead to the formation of a cyclohexadienone derivative. This is a common reaction for haloalkanes and could be facilitated by heat or base.

  • Hydrolysis: In aqueous environments, particularly under acidic or basic conditions, the chloro group may be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy-ketone.

  • Ring Opening: Under more forcing conditions, cleavage of the cyclohexene ring could occur.

Experimental and Computational Assessment of Stability

A comprehensive understanding of the thermodynamic stability requires a multi-faceted approach, combining experimental stress testing with computational modeling.

Experimental Stability Studies

A well-designed stability study would subject the compound to a range of conditions to identify potential degradation pathways and determine its shelf-life.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one in various solvents (e.g., acetonitrile, methanol, water) at a known concentration.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid sample and solution heated to a specified temperature (e.g., 80 °C).

    • Photolytic: Solution exposed to UV light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the degradation products.

Computational Chemistry Approaches

In silico methods can provide valuable insights into the relative stabilities of isomers and the energy barriers for decomposition pathways.

G cluster_1 Computational Workflow geometry_optimization Geometry Optimization (e.g., DFT with B3LYP/6-31G(d,p)) frequency_calculation Frequency Calculation (To confirm minima and obtain thermodynamic data) geometry_optimization->frequency_calculation transition_state_search Transition State Search (For isomerization and decomposition) geometry_optimization->transition_state_search relative_energies Calculation of Relative Energies (ΔG, ΔH) frequency_calculation->relative_energies transition_state_search->relative_energies

Caption: A typical computational workflow for assessing thermodynamic stability.

Computational Protocol: Isomer Stability Analysis

  • Structure Building: Construct 3D models of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one and its relevant isomers (e.g., 3-chloro isomer).

  • Geometry Optimization: Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p).[3]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy (G) and enthalpy (H).

  • Relative Energy Calculation: The relative thermodynamic stability of the isomers can be determined by comparing their calculated Gibbs free energies. The isomer with the lower Gibbs free energy will be the more thermodynamically stable.

Conclusion and Future Perspectives

For researchers and drug development professionals working with this or similar scaffolds, the key takeaways are:

  • Isomeric Purity is Crucial: The potential for isomerization necessitates careful control of reaction and purification conditions, as well as robust analytical methods to ensure the desired isomer is obtained and maintained.

  • Forced Degradation Studies are Essential: A thorough understanding of the compound's stability under various stress conditions is critical for formulation development and establishing appropriate storage conditions.

  • Computational Modeling Offers Predictive Power: In silico methods can provide valuable, early-stage insights into relative stabilities and potential degradation pathways, guiding experimental design and saving valuable resources.

Future work in this area should focus on the development of a selective synthesis for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one and a detailed experimental investigation of its isomerization kinetics and thermodynamics. Such studies will not only be of academic interest but will also provide valuable data for the practical application of this and related compounds in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Synthesis of some novel chloro-/aryl-substituted-5,5-dimethyl-2-cyclohexenones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5,5-dimethylcyclohex-2-enone. Retrieved from [Link]

  • MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Toxicological Profiling and Safety Data of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Executive Summary As drug development and chemical biology increasingly leverage targeted covalent inhibitors, understanding the reactivity and toxicological profile of electrophilic warheads is paramount. 2-Chloro-5,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and chemical biology increasingly leverage targeted covalent inhibitors, understanding the reactivity and toxicological profile of electrophilic warheads is paramount. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS: 61940-19-0) belongs to the α -haloenone class of compounds. This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic toxicology, and handling protocols. By examining its behavior as a potent Michael acceptor, we establish a predictive framework for its safety data, skin sensitization potential, and required experimental validation workflows.

Chemical Identity & Physicochemical Profiling

The intrinsic toxicity of a molecule is dictated by its structural features. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one features a six-membered cyclic enone system with a chlorine atom at the α -position and a gem-dimethyl group at C5.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that govern the compound's biodistribution and reactivity[1].

ParameterValuePharmacokinetic / Toxicological Implication
CAS Registry Number 61940-19-0Primary identifier for safety and regulatory tracking.
Molecular Formula C₈H₁₁ClOIndicates a low-molecular-weight, halogenated organic compound.
Molecular Weight 158.62 g/mol Low MW facilitates rapid cellular membrane penetration.
XLogP3 (Lipophilicity) 2.6Moderate lipophilicity; easily crosses lipid bilayers to access intracellular targets.
Topological Polar Surface Area 17.1 ŲLow TPSA suggests high membrane permeability and potential systemic distribution.

Structural Rationale: The gem-dimethyl group at C5 provides steric bulk that restricts certain enzymatic degradation pathways (e.g., ring hydroxylation), thereby increasing the intracellular half-life of the intact electrophile.

Mechanistic Toxicology: The Michael Acceptor Paradigm

To understand the toxicity of 2-chloro-5,5-dimethylcyclohex-2-en-1-one, we must analyze the causality behind its chemical reactivity. The compound is not acutely toxic via receptor agonism/antagonism; rather, it exerts toxicity through covalent protein modification [2].

The Electrophilic Warhead

The α,β -unsaturated carbonyl system is a classic Michael acceptor. However, the addition of the α -chloro substituent drastically alters its reactivity:

  • Inductive Effect (-I): The highly electronegative chlorine atom withdraws electron density from the conjugated system.

  • LUMO Lowering: This withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β -carbon highly electrophilic.

  • Hetero-Michael Addition: Soft biological nucleophiles, specifically the thiolate anions of cysteine residues and intracellular glutathione (GSH), rapidly attack the β -carbon to form irreversible covalent adducts[2][3].

Toxicological Cascade

The primary mechanism of cellular toxicity is the rapid depletion of intracellular GSH. When this critical redox buffer is exhausted, the cell succumbs to unmitigated oxidative stress, leading to lipid peroxidation, protein misfolding, and ultimately, apoptosis[4].

G A 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Electrophilic α-Haloenone) C Hetero-Michael Addition (Covalent Adduct Formation) A->C Electrophilic Attack B Cellular Glutathione (GSH) (Nucleophilic Thiol) B->C Nucleophilic Attack D Intracellular GSH Depletion C->D Irreversible Binding E Oxidative Stress & Apoptosis D->E Loss of Redox Buffer

Mechanistic pathway of 2-chloro-5,5-dimethylcyclohex-2-en-1-one toxicity via GSH depletion.

Material Safety Data Sheet (MSDS) & Handling Guidelines

Based on the structural alerts (highly reactive α -haloenone), the following safety parameters and handling protocols must be strictly enforced in the laboratory.

Hazard Identification (GHS Extrapolation)
  • Skin Sensitization (Category 1): The compound acts as a hapten. Covalent binding to epidermal proteins triggers a T-cell-mediated immune response (allergic contact dermatitis).

  • Eye/Skin Irritation (Category 2): Direct alkylation of mucosal membranes causes severe irritation.

  • Aquatic Toxicity (Acute/Chronic): Electrophiles are highly toxic to aquatic organisms due to non-specific protein alkylation.

Storage and Handling Protocols
  • Inert Atmosphere: Store under Argon or dry Nitrogen at 2–8°C. Why: α -Haloenones are susceptible to base-catalyzed degradation or polymerization. Atmospheric moisture can induce slow hydrolysis of the vinyl chloride moiety.

  • Incompatible Materials: Strictly avoid contact with strong bases, primary/secondary amines, and reducing agents (e.g., DTT, β -mercaptoethanol), which will immediately react with the enone system.

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to the compound's lipophilicity), chemical safety goggles, and handling exclusively within a Class II fume hood.

Experimental Validation: Reactivity & Sensitization Protocols

To empirically validate the toxicity and reactivity of 2-chloro-5,5-dimethylcyclohex-2-en-1-one, researchers must employ self-validating in vitro assays. The industry standard for assessing skin sensitization potential via protein reactivity is the Direct Peptide Reactivity Assay (DPRA) .

Protocol: Direct Peptide Reactivity Assay (DPRA)

This protocol quantifies the chemical's ability to deplete a synthetic heptapeptide containing a reactive cysteine residue.

Step-by-Step Methodology:

  • Peptide Stock Preparation: Prepare a 0.667 mM solution of the Cysteine-containing peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5). Why pH 7.5: This pH ensures a fraction of the cysteine thiol is deprotonated to the highly nucleophilic thiolate anion, mimicking physiological conditions.

  • Test Chemical Preparation: Dissolve 2-chloro-5,5-dimethylcyclohex-2-en-1-one in LC-MS grade acetonitrile to a concentration of 100 mM.

  • Reaction Initiation: Mix the peptide solution and the test chemical to achieve a final 1:10 molar ratio (Peptide:Chemical). Why 1:10: A ten-fold excess of the electrophile ensures pseudo-first-order kinetics, making the reaction rate dependent solely on the intrinsic reactivity of the enone.

  • Incubation: Seal the reaction vials and incubate in the dark at 25°C for exactly 24 hours.

  • HPLC-UV Quantification: Analyze the samples using reverse-phase HPLC (C18 column) with UV detection at 220 nm. Quantify the area under the curve (AUC) for the unreacted peptide peak.

  • Data Interpretation: Calculate the percent peptide depletion relative to a vehicle control. A depletion >13.8% classifies the compound as a positive skin sensitizer.

G S1 1. Prepare Peptide (Cysteine Stock) S2 2. Add Test Chemical (1:10 Molar Ratio) S1->S2 S3 3. Incubate 24h (25°C, Dark) S2->S3 S4 4. HPLC-UV Analysis (Quantify Free Peptide) S3->S4 S5 5. Sensitization Prediction (Calculate % Depletion) S4->S5

Step-by-step workflow for the Direct Peptide Reactivity Assay (DPRA).

References

  • Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." National Center for Biotechnology Information (NIH PMC), 2017.[Link]

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, May 24, 2023.[Link]

  • Wikipedia Contributors. "Michael addition reaction." Wikipedia, The Free Encyclopedia, n.d.[Link]

  • Flescher, E., et al. "Jasmonates: Plant Stress Hormones as Anticancer Agents." ResearchGate, March 2026.[Link]

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Insights As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Insights

As a Senior Application Scientist, I frequently encounter challenges in functionalizing sterically hindered, electron-deficient cyclic enones. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (derived from the chlorination of dimedone) is a highly versatile α-chloroenone building block. It serves as a premium dielectrophile in complex molecule synthesis, enabling the rapid construction of highly substituted cyclohexenone architectures and fused heterocyclic ring systems[1].

The Causality of Reactivity

The unique reactivity of 2-chloro-5,5-dimethylcyclohex-2-en-1-one stems from the strong electron-withdrawing nature of the adjacent C1 carbonyl group. This polarization lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinylic C(sp²)-Cl bond, facilitating oxidative addition by electron-rich Palladium(0) catalysts despite the typically high bond dissociation energy of vinylic chlorides[2].

However, this electronic activation is a double-edged sword: it makes the substrate susceptible to competitive base-mediated decomposition or Michael addition by hard nucleophiles[3]. To counteract this, the selection of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is non-negotiable. These ligands accelerate the oxidative addition step and enforce rapid reductive elimination, effectively outcompeting off-target degradation pathways.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Intermediate (Oxidative Addition) C-Cl insertion Pd0->OxAdd 2-Chloro-5,5-dimethylcyclohex-2-en-1-one - L TransMet Pd(II) Intermediate (Transmetalation) Nucleophile Addition OxAdd->TransMet Nu-M, Base - M-Cl RedElim Reductive Elimination Product Release TransMet->RedElim Ligand Reorganization RedElim->Pd0 Release of 2-Substituted Enone

Figure 1: Mechanism of Pd-Catalyzed Cross-Coupling with 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Optimization & Quantitative Data

The following table summarizes the optimized, field-proven parameters for the three most common palladium-catalyzed transformations utilizing this substrate.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Avg. Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (5 mol%) / SPhos (10 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)8085–95
Sonogashira (Cu-free) Pd(PPh₃)₄ (5 mol%)Et₃N (3.0 eq)DMF7075–88
Buchwald-Hartwig Pd₂(dba)₃ (2.5 mol%) / BINAP (5 mol%)Cs₂CO₃ (1.5 eq)Toluene10070–82

Standardized Experimental Protocols

Workflow Step1 Reaction Setup (Glovebox/Schlenk) Step2 Heating & Stirring (Strict Temp Control) Step1->Step2 Step3 Quench & Extract (Aqueous Workup) Step2->Step3 Step4 Purification (Flash Chromatography) Step3->Step4

Figure 2: Standard experimental workflow for palladium-catalyzed cross-coupling protocols.

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality & Design: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because the bulky SPhos ligand requires a stronger base to efficiently facilitate the transmetalation step with the arylboronic acid. Water is added as a co-solvent to dissolve the base and accelerate the formation of the reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the deactivation of the Pd(0) species.

  • Solvent Addition: Inject degassed Toluene (10 mL) and deionized H₂O (1 mL) via syringe.

  • Reaction: Heat the biphasic mixture at 80 °C for 12 hours under vigorous magnetic stirring (800 rpm) to ensure optimal phase transfer.

  • Workup: Cool to room temperature. Quench with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Sonogashira Coupling

Causality & Design: Copper co-catalysts are intentionally omitted to prevent the Glaser-Hay homocoupling of the terminal alkyne[4]. The highly electron-deficient nature of the α-chloroenone allows the Palladium center to undergo oxidative addition and subsequent transmetalation without relying on a copper acetylide intermediate, provided a sufficient amine base is present.

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vial with 2-chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Atmosphere Control: Purge the vial with argon for 10 minutes.

  • Reagent Addition: Inject anhydrous DMF (5 mL) and Et₃N (3.0 mmol), followed by the dropwise addition of the terminal alkyne (1.5 mmol).

  • Reaction: Stir the homogeneous solution at 70 °C for 8–10 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL). Critical Step: Wash extensively with a 5% w/w aqueous LiCl solution (3 x 10 mL) to effectively partition and remove the DMF solvent.

  • Purification: Dry the organic phase, concentrate, and isolate the enynone product via silica gel chromatography.

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Implement the following in-process controls:

  • TLC Monitoring: The starting material (2-chloro-5,5-dimethylcyclohex-2-en-1-one) is highly UV-active and stains dark brown with KMnO₄. The cross-coupled products will typically exhibit a lower Rf​ value (due to increased polarity and extended conjugation) and show a bright yellow/orange fluorescence under 254 nm UV light.

  • NMR Validation: In the ¹H NMR spectrum of the starting material, the C3 vinylic proton appears as a distinct singlet around δ 6.9 ppm. Upon successful Suzuki coupling, this singlet will shift significantly downfield (often > δ 7.2 ppm) due to the anisotropic deshielding effect of the newly installed C2-aryl ring.

  • Troubleshooting Dehalogenation: If the primary byproduct is 5,5-dimethylcyclohex-2-en-1-one (protodehalogenation), this indicates that the transmetalation step is too slow. Remedy this by increasing the base concentration or switching to a more electron-rich ligand (e.g., XPhos instead of SPhos).

References

  • [2] Title: Multimetallic Ni- and Pd-Catalyzed Cross-Electrophile Coupling To Form Highly Substituted 1,3-Dienes Source: Journal of the American Chemical Society (ACS Publications) URL:

  • [1] Title: α-Iodo-α,β-Unsaturated Ketones as Vicinal Dielectrophiles: Their Reactions with Dinucleophiles Provide New Annulation Protocols for the Formation of Carbo- and Heterocyclic Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • [3] Title: Metal-Free Synthesis of Secondary Arylamines: An Aliphatic-to-Aromatic Transformation Source: European Journal of Organic Chemistry (Academia.edu) URL:

  • [4] Title: Pd-mediated synthesis of substituted benzenes fused with carbocycle/ heterocycle Source: Chemical Communications (ResearchGate) URL:

Sources

Application

2-Chloro-5,5-dimethylcyclohex-2-en-1-one as a building block in natural product synthesis

Application Note: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one as a Versatile Building Block in Natural Product Synthesis Executive Summary In the landscape of natural product total synthesis and drug discovery, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one as a Versatile Building Block in Natural Product Synthesis

Executive Summary

In the landscape of natural product total synthesis and drug discovery, bifunctional building blocks are critical for rapidly assembling molecular complexity. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS 61940-19-0)[1] is a highly versatile, dimedone-derived α-halo enone. Featuring an electrophilic α-vinyl chloride, a Michael-acceptor enone system, and a sterically directing gem-dimethyl group, this scaffold serves as a linchpin for constructing complex terpenoid and alkaloid architectures. This application note details the mechanistic rationale, optimization data, and self-validating protocols for utilizing this building block in advanced cross-coupling workflows.

Mechanistic Rationale & Reactivity Profile

As a Senior Application Scientist, it is vital to understand why a building block behaves the way it does to rationally design synthetic routes:

  • The α-Vinyl Chloride Motif: Unlike standard enones, the C2-chlorine atom is primed for oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)). While vinyl chlorides have higher bond dissociation energies than their bromide or iodide counterparts, utilizing electron-rich, sterically bulky phosphine ligands (such as SPhos or XPhos) dramatically accelerates the oxidative addition step, enabling efficient Suzuki-Miyaura, Stille, and Ullmann-type cross-couplings.

  • The Enone System: The conjugated system allows for conjugate (Michael) additions at the C3 position. However, the adjacent gem-dimethyl group at C5 provides significant steric bulk, which dictates the facial selectivity of incoming nucleophiles—a crucial feature for establishing stereocenters in terpene synthesis.

  • Divergent Alkaloid Synthesis: Palladium[0]-mediated Ullmann cross-coupling of this α-halo enone with o-halonitroarenes affords α-arylenones. Subsequent reductive cyclization of these intermediates yields highly substituted tetrahydrocarbazoles and indoles[2], which are ubiquitous cores in monoterpene indole alkaloids.

Divergent Synthetic Pathways

G Core 2-Chloro-5,5-dimethyl- cyclohex-2-en-1-one Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), R-B(OH)2 Ullmann Pd-Mediated Ullmann & Cyclization Core->Ullmann Pd(0), o-Halonitroarene Michael Conjugate Addition (Cuprates) Core->Michael R2CuLi AlphaAryl α-Aryl/Alkyl Enones (Terpenoid Cores) Suzuki->AlphaAryl Indoles Tetrahydrocarbazoles (Alkaloid Scaffolds) Ullmann->Indoles BetaSubst β-Substituted Ketones (Bicyclic Systems) Michael->BetaSubst

Figure 1: Divergent synthetic workflows utilizing 2-chloro-5,5-dimethylcyclohex-2-en-1-one.

Quantitative Optimization Data

To ensure reproducibility, the Suzuki-Miyaura cross-coupling of 2-chloro-5,5-dimethylcyclohex-2-en-1-one with phenylboronic acid was optimized. The data below demonstrates the necessity of Buchwald-type ligands to overcome the activation barrier of the vinyl chloride.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)K2CO31,4-Dioxane/H2O (4:1)9045Sluggish oxidative addition due to unactivated C-Cl bond.
2PdCl2(dppf) (5 mol%)Cs2CO3THF/H2O (10:1)7062Bidentate ligand improves stability, but conversion remains incomplete.
3 Pd(OAc)2 / SPhos (2/4 mol%) K3PO4 Toluene/H2O (5:1) 100 94 Electron-rich SPhos accelerates oxidative addition; optimal transmetalation.
4Pd(OAc)2 / SPhos (2/4 mol%)Et3NDMF9038Lack of aqueous hydroxide/inorganic base prevents efficient boronate formation.

Self-Validating Experimental Protocols

Protocol A: High-Yielding Suzuki-Miyaura Cross-Coupling (C2-Arylation)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure mechanistic integrity at each phase.

Reagents:

  • 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • Toluene/H2O (5:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2 and SPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the formation of the active L2Pd(0) species before introducing the substrate, preventing catalyst poisoning or off-target coordination.

  • Substrate & Base Addition: Add 2-chloro-5,5-dimethylcyclohex-2-en-1-one, the arylboronic acid, and K3PO4 to the flask. Add the remaining toluene and degassed H2O.

    • Causality: Water is strictly required to dissolve the K3PO4 and generate the reactive "ate" complex [Ar-B(OH)3]⁻, which is mandatory for the transmetalation step.

  • Degassing (Freeze-Pump-Thaw): Subject the biphasic mixture to three cycles of freeze-pump-thaw.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0)-SPhos complex and promote unwanted homocoupling of the boronic acid.

  • Reaction Execution & IPC: Heat the mixture to 100 °C.

    • IPC (In-Process Control): After 2 hours, sample the organic layer for LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is self-validating if the UV-active starting material peak completely disappears, replaced by a lower-polarity product spot.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the α-aryl enone.

Protocol B: Ullmann-Type Coupling & Reductive Cyclization for Indole Cores

Adapted from Banwell's methodology for assembling alkaloid scaffolds[2].

Step-by-Step Methodology:

  • Ullmann Coupling: React 2-chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv) with an o-halonitroarene (1.2 equiv) in the presence of Cu powder (2.0 equiv) and Pd(PPh3)4 (5 mol%) in DMF at 110 °C for 12 hours.

  • IPC: Confirm the formation of the α-(o-nitroaryl)enone intermediate via GC-MS.

  • Reductive Cyclization: Filter the crude mixture through a pad of Celite to remove copper salts. Transfer the filtrate to a hydrogenation vessel. Add 10% Pd/C (10 wt%) and stir under an H2 atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: The Pd/C catalyzes the reduction of the nitro group to an aniline. The resulting nucleophilic amine spontaneously undergoes intramolecular condensation with the proximal C1-ketone of the enone, dehydrating to form the fully aromatized tetrahydrocarbazole (indole) core.

References

  • Banwell, M. G., Kelly, B., Kokas, O. J., & Lupton, D. W. (2003). Synthesis of Indoles via Palladium[0]-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters, 5(24), 4673–4676. Retrieved from[Link]

Sources

Method

Advanced Asymmetric Synthesis Applications Using 2-Chloro-5,5-dimethylcyclohex-2-en-1-one: A Comprehensive Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization in asymmetric catalysis. Introduction & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization in asymmetric catalysis.

Introduction & Mechanistic Rationale

In the realm of asymmetric synthesis, the design and selection of bifunctional electrophiles are critical for constructing complex, stereodense molecular architectures. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one —a halogenated derivative of the versatile dimedone (5,5-dimethylcyclohexane-1,3-dione) scaffold—has emerged as a privileged building block[1].

The utility of this specific enone is governed by two primary structural features:

  • The gem-Dimethyl Group (C5): The bulky methyl groups restrict the conformational flexibility of the cyclohexenone ring. This steric bulk is essential for dictating facial selectivity during the approach of a nucleophile or diene, effectively shielding one face of the molecule when bound to a chiral catalyst[1].

  • The α-Chloro Substituent (C2): The electronegative chlorine atom inductively withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This accelerates nucleophilic attack at the β-position (C3)[2]. Furthermore, the α-chloro moiety serves as a highly versatile synthetic handle for downstream transformations, such as transition-metal-catalyzed cross-coupling or stereospecific elimination[3].

Divergent Synthetic Workflows

The bifunctional nature of 2-chloro-5,5-dimethylcyclohex-2-en-1-one allows it to be deployed across multiple asymmetric paradigms, including organocatalytic conjugate additions, cycloadditions, and transition-metal-catalyzed functionalizations.

G Start 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Bifunctional Electrophile) Path1 Asymmetric Conjugate Addition (Organocatalysis) Start->Path1 Nucleophiles (e.g., Malonates) Path2 Asymmetric Cycloaddition (Diels-Alder / [3+2]) Start->Path2 Dienes / Dipoles Path3 Rh-Catalyzed Conjugate Addition (Arylboronic Acids) Start->Path3 Boronic Acids (Rh/BINAP) Prod1 Chiral β-Substituted α-Chloro Cyclohexanones Path1->Prod1 Prod2 Chiral Bicyclic Scaffolds Path2->Prod2 Prod3 Chiral β-Aryl-α-Chloro Cyclohexanones Path3->Prod3

Figure 1: Divergent asymmetric synthetic pathways utilizing 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization landscape for the organocatalytic Michael addition of diethyl malonate to 2-chloro-5,5-dimethylcyclohex-2-en-1-one.

Table 1: Optimization of Organocatalytic Asymmetric Michael Addition

EntryCatalyst SystemSolventTemp (°C)Yield (%)ee (%)dr (trans:cis)
1L-Proline (20 mol%)DMSO2545121:1
2Chiral Thiourea-Amine (10 mol%)DCM2578858:1
3Chiral Squaramide-Amine (5 mol%)DCM25899212:1
4 Chiral Squaramide-Amine (5 mol%) DCM -20 94 98 >20:1
5Chiral Squaramide-Amine (5 mol%)THF-20708810:1

Data Interpretation: The drastic increase in enantiomeric excess (ee) and diastereomeric ratio (dr) from Entry 3 to 4 validates the hypothesis that lowering the thermal energy of the system suppresses the uncatalyzed background reaction. This allows the highly organized, hydrogen-bonded transition state mediated by the squaramide catalyst to exclusively dictate stereocontrol.

Experimental Protocols

Protocol 1: Enantioselective Organocatalytic Michael Addition

Objective: Synthesize highly enantioenriched β-substituted-α-chloro cyclohexanones using a bifunctional hydrogen-bonding catalyst.

Causality & Design: We employ a bifunctional squaramide-tertiary amine catalyst. The squaramide moiety double-hydrogen-bonds with the enone carbonyl, lowering the LUMO and locking the electrophile in a rigid conformation. Simultaneously, the tertiary amine deprotonates the nucleophile (diethyl malonate), directing its attack exclusively to the Re face of the enone.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2-chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv, 0.50 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

    • Rationale: Trace moisture disrupts the delicate hydrogen-bonding network between the squaramide catalyst and the enone, leading to a collapse in enantioselectivity.

  • Catalyst Pre-organization: Add the chiral bifunctional squaramide catalyst (5 mol%). Stir at room temperature for 10 minutes.

  • Thermal Equilibration: Cool the reaction mixture to -20 °C using a cryocooler.

  • Nucleophile Addition: Dropwise add diethyl malonate (1.2 equiv, 0.60 mmol) over 5 minutes to prevent localized heating.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting enone is highly UV active at 254 nm ( Rf​ ~0.6). As the reaction progresses, a new UV-active spot will appear ( Rf​ ~0.4).

  • Quenching: Upon complete consumption of the enone (typically 24–36 hours), quench the reaction with saturated aqueous NH4​Cl (5 mL).

    • Rationale: The weak acid protonates the enolate intermediate, setting the α-stereocenter, and deactivates the basic amine catalyst to prevent retro-Michael reactions.

  • Workup & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

  • Analytical Validation: Confirm the product formation via 1H NMR ( CDCl3​ ). The successful addition is validated by the disappearance of the vinylic proton signal of the starting material (~7.0 ppm) and the emergence of an upfield multiplet at ~3.2 ppm (β-CH) and a doublet at ~4.5 ppm (α-CH-Cl).

Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

Objective: Construct chiral β-aryl-α-chloro cyclohexanones via the 1,4-addition of arylboronic acids.

Causality & Design: Transition-metal catalysis offers an alternative route to functionalize this scaffold. Using a Rh(I) complex with a chiral privileged ligand like (R)-BINAP[4], we can achieve enantioselective migratory insertion of an aryl group into the enone double bond. The α-chloro group is retained, providing a dense array of functional groups (ketone, chloride, aryl, gem-dimethyl) in the final product[3].

Step-by-Step Methodology:

  • Catalyst Generation: In an argon-filled glovebox, charge a 20 mL reaction vial with [Rh(cod)Cl]2​ (2.5 mol%), (R)-BINAP (5.5 mol%), and phenylboronic acid (1.5 equiv, 0.75 mmol).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane/ H2​O (10:1 v/v, 3.0 mL) followed by KOH (0.5 equiv).

    • Rationale: The presence of water and a hydroxide base is strictly required to generate the active Rh-OH species, which undergoes transmetalation with the arylboronic acid.

  • Electrophile Addition: Add 2-chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv, 0.50 mmol) in a single portion.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 40 °C for 12 hours.

  • Self-Validation (Monitoring): Extract a 10 µL aliquot, dilute in EtOAc, and spot on TLC. The conversion is marked by the consumption of the enone. In 1H NMR, the integration of the newly incorporated aromatic protons (7.2–7.4 ppm) against the gem-dimethyl singlet (~1.1 ppm) will confirm the coupling efficiency.

  • Workup: Dilute the mixture with EtOAc (15 mL), wash with brine (10 mL), dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to isolate the chiral β-aryl-α-chloro cyclohexanone.

Sources

Application

Application Note: Advanced Handling, Stability, and Storage Protocols for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Target Audience: Synthetic Organic Chemists, Process Development Scientists, and Chemical Safety Officers. Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Development Scientists, and Chemical Safety Officers. Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profile

2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS: 61940-19-0) is a highly functionalized cyclic α -halo enone utilized as a versatile building block in complex organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions and the construction of sterically hindered bicyclic frameworks[1].

Due to the convergence of an α,β -unsaturated carbonyl system and an α -vinylic chloride, this molecule exhibits a dual-reactivity profile. While the sp2 -hybridized carbon-chlorine bond is less susceptible to direct SN​2 displacement than saturated α -halo ketones, the electron-withdrawing nature of the carbonyl group activates the β -position toward Michael additions, and the chloride can be engaged in oxidative addition by low-valent transition metals[2]. This inherent electrophilicity dictates stringent handling and storage protocols to prevent premature degradation, hydrolysis, or unwanted polymerization.

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / CharacteristicOperational Implication
IUPAC Name 2-chloro-5,5-dimethylcyclohex-2-en-1-oneDefines structural reactivity (enone + vinyl halide).
CAS Registry Number 61940-19-0Use for inventory tracking and SDS retrieval[1].
Molecular Formula C8​H11​ClO MW: 158.62 g/mol .
Primary Hazard Lachrymator / ElectrophileRequires handling in a Class II fume hood; strong mucosal irritant[3].
Sensitivity Moisture / Light / Ambient HeatProne to slow hydrolysis and photolytic discoloration.

Reactivity Dynamics & Degradation Pathways

Understanding why a chemical degrades is prerequisite to designing a self-validating storage system. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one is susceptible to three primary degradation vectors:

  • Aqueous Hydrolysis: Exposure to atmospheric moisture can lead to the slow hydration of the enone double bond or, under prolonged exposure, hydrolysis of the vinylic chloride to yield a 1,2-diketone derivative.

  • Photolytic Cleavage: UV/Vis radiation can induce radical formation at the C-Cl bond, leading to complex oligomerization and the generation of HCl gas, which auto-catalyzes further degradation.

  • Thermal Dimerization/Polymerization: The unhindered β -carbon of the enone system can undergo thermally promoted intermolecular reactions if not maintained below critical kinetic thresholds.

Reactivity Compound 2-Chloro-5,5-dimethyl- cyclohex-2-en-1-one Moisture Atmospheric Moisture (Nucleophile) Compound->Moisture Light UV/Visible Light (Radical Initiator) Compound->Light Heat Thermal Energy (Kinetic Driver) Compound->Heat Hydrolysis Hydrolysis / Hydration (Loss of Purity) Moisture->Hydrolysis Radical Photolytic Cleavage (HCl Generation) Light->Radical Polymer Oligomerization (Viscosity Increase) Heat->Polymer Storage Optimal Storage: 2-8°C, Argon, Amber Glass Hydrolysis->Storage Prevented by Radical->Storage Prevented by Polymer->Storage Prevented by

Caption: Primary degradation pathways of α -chloro enones and the corresponding mitigation strategy.

Safe Handling Protocols

Because α -halo ketones and enones are potent electrophiles, they act as alkylating agents and lachrymators[3]. They readily react with nucleophilic residues (e.g., sulfhydryl groups in cysteine) present in human mucous membranes and ocular tissues.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory. Inner glove: Nitrile (minimum 4 mil). Outer glove: Neoprene or heavy-duty Nitrile. Rationale: α -halo enones can permeate standard thin latex rapidly.

  • Eye Protection: Snug-fitting, indirect-vented chemical splash goggles. Safety glasses are insufficient due to vapor lachrymator effects.

  • Respirator: If handled outside a fume hood (strictly discouraged), a full-face respirator with organic vapor (OV) cartridges is required.

Step-by-Step Material Transfer Protocol

To maintain scientific integrity and material purity, all transfers must be conducted using Schlenk techniques or within a glovebox.

  • Preparation: Purge the receiving vessel (e.g., a dried round-bottom flask) with high-purity Argon for 5 minutes. Argon is preferred over Nitrogen because it is heavier than air and creates a more robust protective blanket over the reagent.

  • Equilibration: Remove the primary storage bottle from the refrigerator (2-8°C) and allow it to warm to ambient temperature before opening. Causality: Opening a cold vessel in ambient air immediately condenses atmospheric moisture into the reagent, initiating hydrolysis[2].

  • Transfer: Use a gas-tight syringe equipped with a stainless steel needle. Flush the syringe with Argon three times prior to drawing the liquid.

  • Sealing: After transfer, immediately flush the headspace of the primary storage bottle with Argon. Seal with a fresh PTFE-lined cap and wrap the joint with Parafilm.

TransferProtocol Step1 1. Thermal Equilibration Step2 2. Argon Purge (Syringe & Flask) Step1->Step2 Step3 3. Anaerobic Transfer Step2->Step3 Step4 4. Headspace Backfill Step3->Step4 Step5 5. PTFE Seal & Cold Storage Step4->Step5

Caption: Sequential workflow for the anaerobic transfer of moisture-sensitive enones.

Long-Term Storage Systems

The longevity of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one is entirely dependent on the physical barriers established against its degradation vectors.

Table 2: Storage Conditions Matrix
ConditionRequirementScientific Causality
Temperature 2°C to 8°C (Refrigerated)Suppresses the kinetic energy required for intermolecular Michael additions (dimerization) and slows background solvolysis rates.
Atmosphere Argon (Ar) Gas BlanketDisplaces oxygen and moisture. Argon ( 1.78 g/L ) is denser than air ( 1.22 g/L ), preventing ingress during brief cap removals.
Container Amber Borosilicate GlassBorosilicate prevents leaching of alkaline metal ions (which can catalyze degradation). Amber glass blocks UV radiation < 400 nm, preventing radical C-Cl cleavage.
Cap Liner PTFE (Teflon)Halogenated organics rapidly degrade standard rubber or polyethylene liners, leading to contamination and seal failure.

Self-Validating Storage Check: A properly stored batch will remain a clear to pale-yellow liquid/solid. A shift to a dark brown color or an increase in viscosity indicates compromised storage (polymerization or HCl-catalyzed decomposition).

Emergency Response & Decontamination

In the event of a spill outside the fume hood:

  • Evacuate: Immediately clear the immediate area due to the potent lachrymatory vapors.

  • Ventilate: Maximize room ventilation.

  • Neutralize: Do not use water, as it will spread the hydrophobic compound and generate HCl gas. Cover the spill with a solid, mildly basic absorbent (e.g., a 1:1 mixture of sand and sodium carbonate). The sodium carbonate will slowly neutralize any evolved HCl and facilitate the hydrolysis of the enone into a less volatile, water-soluble species[3].

  • Dispose: Sweep the absorbed mixture into a hazardous waste container, seal, and label as "Halogenated Organic Waste - Irritant".

References

  • ResearchGate. (2016). I study on alpha thio cyano ketone and cyano ketone, would you please help me on methods for synthesis of this? (Discussion on alpha-halo ketone handling and reactivity). Retrieved April 10, 2026, from [Link]

Sources

Method

Grignard reagent addition to 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

[label="R-MgX\n(Hard Nucleophile Workflow for Grignard addition to 2-chloro-5,5-dimethylcyclohex-2-en-1-one. Self-Validating Experimental Protocol This protocol uses Phenylmagnesium bromide (PhMgBr) as the model Grignard...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="R-MgX\n(Hard Nucleophile

Workflow for Grignard addition to 2-chloro-5,5-dimethylcyclohex-2-en-1-one.

Self-Validating Experimental Protocol

This protocol uses Phenylmagnesium bromide (PhMgBr) as the model Grignard reagent. The methodology is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding to the next step.

Materials & Reagents
  • Substrate: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv, 10 mmol)

  • Reagent: PhMgBr (1.2 equiv, 12 mmol, 1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quench: Saturated aqueous Ammonium Chloride ( NH4​Cl )

Step-by-Step Methodology

Step 1: System Preparation & Titration (Validation Step)

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure N2​ (repeat 3x). Titrate the PhMgBr solution using 1,10-phenanthroline and 2-butanol to confirm the exact molarity.

  • Causality: Grignard reagents degrade over time via hydrolysis or coupling. Using an un-titrated reagent leads to incomplete conversions and complex purification profiles.

Step 2: Substrate Solvation & Cryogenic Control

  • Action: Dissolve 10 mmol of the enone in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: THF is selected over Diethyl Ether because its stronger Lewis basicity better disrupts Grignard aggregates, enhancing nucleophilicity against sterically hindered substrates [3]. The 0 °C temperature suppresses unwanted enolization (which would merely return starting material upon quenching) while providing sufficient thermal energy to overcome the steric barrier of the 5,5-dimethyl group.

Step 3: Nucleophilic Addition

  • Action: Add the titrated PhMgBr solution (12 mL, 1.0 M) dropwise over 15 minutes via a syringe pump. Maintain internal temperature below 5 °C.

  • Causality: Dropwise addition prevents localized exothermic spikes that could trigger Wurtz-type homocoupling of the Grignard reagent or promote unwanted ring-opening side reactions.

Step 4: In-Process Control (IPC)

  • Action: Stir for 1 hour at 0 °C. Pull a 50 μ L aliquot, quench in 0.5 mL sat. NH4​Cl , extract with EtOAc, and analyze via TLC (80:20 Hexanes:EtOAc) and LC-MS.

  • Validation: The enone starting material (UV-active, higher Rf​ ) must be fully consumed. The product will appear as a new, lower Rf​ spot that stains aggressively with KMnO4​ (due to the allylic alcohol moiety).

Step 5: Mild Quenching & Workup

  • Action: Quench the reaction strictly at 0 °C by slowly adding 15 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: A mild proton source ( NH4​Cl ) is absolutely critical. Using strong acids (e.g., HCl) will protonate the newly formed tertiary hydroxyl group, driving an E1 dehydration to form a highly conjugated, undesired diene.

Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters validating the causality of the chosen protocol conditions.

Table 1: Optimization of Reaction Conditions for 1,2-Addition

EntrySolventTemperature (°C)Grignard (equiv)1,2:1,4 RatioIsolated Yield (%)
1 Et2​O 251.185:1562
2THF251.192:874
3 THF 0 1.2 >99:1 88
4THF-781.5>99:145 (Incomplete)

Insight: Entry 3 demonstrates the optimal balance. Entry 4 confirms that cryogenic temperatures (-78 °C) lack the activation energy required to bypass the steric hindrance of the gem-dimethyl group, resulting in stalled reactions.

Mechanistic Pathway Visualization

Mechanism Enone 2-Chloro-5,5-dimethyl- cyclohex-2-en-1-one Coord Mg-Carbonyl Coordination Enone->Coord Grignard R-MgX (Hard Nucleophile) Grignard->Coord TS 1,2-Addition Transition State Coord->TS Alkoxide Magnesium Alkoxide Intermediate TS->Alkoxide Quench H+ Quench (NH4Cl) Alkoxide->Quench Product 1-Substituted-2-chloro- 5,5-dimethylcyclohex-2-en-1-ol Quench->Product

Mechanistic pathway of regioselective 1,2-addition to the alpha-chloro enone.

References

  • Hard and Soft Acids and Bases Journal of the American Chemical Society URL:[Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds ACS Publications URL:[Link]

  • A convergent synthetic approach to the tetracyclic core framework of khayanolide-type limonoids Beilstein Journal of Organic Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Welcome to the technical support center for the synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we will delve into the common challenges encountered during this reaction and provide evidence-based solutions to enhance your reaction yield and purity.

I. Overview of the Synthesis

The synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one typically involves the α-chlorination of a 5,5-dimethylcyclohex-2-en-1-one precursor. A common and effective method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1][2] This reaction proceeds via an electrophilic addition mechanism where sulfuryl chloride provides a source of electrophilic chlorine.

However, variations in reaction conditions and the purity of starting materials can significantly impact the overall yield and the formation of undesired byproducts. This guide will address these critical aspects in a question-and-answer format to directly tackle the specific issues you may be facing in the laboratory.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Low or No Product Formation

Question: I am observing very low to no yield of the desired 2-Chloro-5,5-dimethylcyclohex-2-en-1-one. What are the potential causes and how can I rectify this?

Answer:

Several factors can contribute to a low or nonexistent yield. Let's break down the most common culprits and their solutions:

  • Inactive Chlorinating Agent: Sulfuryl chloride is sensitive to moisture and can decompose over time.[1] It is crucial to use a fresh or properly stored bottle of sulfuryl chloride. If you suspect your reagent has degraded, it is best to use a new, unopened bottle.

  • Incomplete Enol or Enolate Formation: The α-chlorination of a ketone proceeds through an enol or enolate intermediate. For this specific synthesis, the enol form of the starting ketone is the reactive species. The presence of a catalyst, such as an acid or a base, can facilitate the formation of this intermediate. However, for direct chlorination with sulfuryl chloride, the reaction often proceeds without an additional catalyst. If you are using a different chlorinating agent, the choice of catalyst becomes more critical.

  • Incorrect Reaction Temperature: Temperature control is paramount. The dropwise addition of sulfuryl chloride should be carried out at a low temperature, typically 0 °C, to control the exothermic nature of the reaction and minimize side reactions.[1] After the addition, the reaction is often allowed to slowly warm to room temperature.[1]

  • Insufficient Reaction Time: While the reaction is generally rapid, it's essential to monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.[1]

Formation of Multiple Products (Low Selectivity)

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I improve the selectivity towards the desired monochlorinated product?

Answer:

The formation of multiple products is a common issue and can often be traced back to the following:

  • Dichlorination: The most common byproduct is the dichlorinated species, 2,2-dichloro-5,5-dimethylcyclohexan-1-one. This occurs when the initially formed monochlorinated product reacts further with the chlorinating agent. To minimize this, it is crucial to use a stoichiometric amount of the chlorinating agent (typically 1.0 to 1.1 mole equivalents).[1] Adding the sulfuryl chloride dropwise at a low temperature helps to maintain a low concentration of the chlorinating agent in the reaction mixture, thus favoring monochlorination.

  • Ring Chlorination: While less common for this specific substrate, chlorination at other positions on the ring can occur, especially under more forcing conditions. Maintaining a low reaction temperature is key to preventing this.

  • Side Reactions of the Solvent: The choice of solvent is critical. An inert and anhydrous solvent is necessary to prevent unwanted side reactions.

Difficulty in Product Isolation and Purification

Question: I am struggling to isolate and purify the final product. What are the recommended workup and purification procedures?

Answer:

A proper workup procedure is essential to remove unreacted reagents and byproducts. Here is a general protocol:

  • Quenching: The reaction should be carefully quenched to neutralize any remaining sulfuryl chloride and the HCl byproduct. This is typically done by slowly adding a saturated solution of sodium bicarbonate.[1]

  • Extraction: The product is then extracted into an organic solvent. The organic layer should be washed sequentially with water and brine to remove any remaining inorganic impurities.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography.[1][3]

III. Experimental Protocols

Optimized Protocol for the Synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

This protocol is based on established methods and aims to maximize yield and purity.[1][2]

Materials:

  • 5,5-dimethylcyclohex-2-en-1-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous inert solvent (e.g., carbon tetrachloride[2] or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flask protected from atmospheric moisture, dissolve 1 mole-equivalent of 5,5-dimethylcyclohex-2-en-1-one in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Add 1.0 to 1.1 mole-equivalents of sulfuryl chloride dropwise via a syringe or dropping funnel while maintaining the temperature at 0 °C.[1]

  • Stir the mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize excess SO₂Cl₂ and HCl byproduct.[1]

  • Transfer the mixture to a separatory funnel and extract the product.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[1][3]

IV. Data Summary

ParameterRecommended ConditionRationale
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Effective and commonly used for α-chlorination of ketones.[1][2]
Stoichiometry 1.0 - 1.1 mole equivalents of SO₂Cl₂Minimizes dichlorination.[1]
Temperature 0 °C for addition, then warm to RTControls exothermicity and reduces side reactions.[1]
Solvent Anhydrous, inert solvent (e.g., CCl₄, CH₂Cl₂)Prevents unwanted side reactions.
Monitoring Thin Layer Chromatography (TLC)Ensures complete consumption of starting material.[1]
Workup Quench with NaHCO₃, extraction, washesRemoves unreacted reagents and byproducts.[1]
Purification Recrystallization or Column ChromatographyIsolates the pure product.[1][3]

V. Visualizing the Process

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous Solvent cool Cool to 0 °C start->cool add_socl2 Dropwise Addition of SO₂Cl₂ cool->add_socl2 react Stir and Warm to RT add_socl2->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extraction quench->extract wash Wash with H₂O & Brine extract->wash dry Dry and Concentrate wash->dry purify Purification dry->purify end end purify->end Final Product

Caption: Workflow for the synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? inactive_reagent Inactive SO₂Cl₂ start->inactive_reagent Yes temp_issue Incorrect Temperature start->temp_issue Yes time_issue Insufficient Time start->time_issue Yes stoich_issue Incorrect Stoichiometry start->stoich_issue Yes end_no end_no start->end_no No new_reagent Use Fresh SO₂Cl₂ inactive_reagent->new_reagent control_temp Maintain 0 °C during addition temp_issue->control_temp monitor_rxn Monitor with TLC time_issue->monitor_rxn use_stoich Use 1.0-1.1 eq. SO₂Cl₂ stoich_issue->use_stoich end end new_reagent->end Improved Yield control_temp->end monitor_rxn->end use_stoich->end

Caption: Troubleshooting guide for low reaction yield.

VI. References

  • BenchChem. (2025). Physical and chemical properties of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from

  • ResearchGate. (n.d.). Synthesis of some novel chloro-/aryl-substituted-5,5-dimethyl-2-cyclohexenones. Retrieved from

  • Organic Syntheses. (n.d.). Cyclohexanone, 2-chloro-2-methyl-. Retrieved from

Sources

Optimization

troubleshooting degradation of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one during storage

Technical Support Center: Troubleshooting Degradation of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Degradation of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (an α-chloroenone). Because of its highly reactive conjugated system and the vinylic halogen, this intermediate is notoriously susceptible to degradation during storage.

This document provides a mechanistic understanding of why degradation occurs, self-validating protocols for storage and purification, and a diagnostic framework to ensure the scientific integrity of your downstream syntheses.

Part 1: Mechanistic Causes of Degradation

To prevent degradation, we must first understand the causality behind it. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one features an α,β-unsaturated ketone conjugated with a chlorine atom. This creates three primary vectors of vulnerability[1]:

  • Moisture-Driven Nucleophilic Attack: The chlorine atom at the α-position (C2) withdraws electron density, rendering the β-position (C3) highly electrophilic. Ambient moisture can easily execute a conjugate (Michael) addition at C3, leading to hydration and subsequent loss of the enone conjugation.

  • Photolytic Cleavage: α-Haloenones absorb strongly in the UV range (220–250 nm). UV exposure triggers homolytic cleavage of the C–Cl bond or [2+2] cycloadditions, resulting in radical-mediated dimerization[2].

  • Thermal Dehydrohalogenation: Elevated temperatures provide the activation energy required for the elimination of HCl, leading to ring-opening or the formation of dark, tarry oligomers[3].

degradation_pathways Main 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Intact α-Chloroenone) Moisture Moisture (H2O) Nucleophilic Attack at C3 Main->Moisture UVLight UV/Vis Light Photolytic Excitation Main->UVLight Thermal Thermal Stress > 25°C Main->Thermal Hydrolysis C3-Hydration & Ring Opening (Loss of Electrophilicity) Moisture->Hydrolysis Michael Addition Radical C-Cl Homolysis & Dimerization/Oligomers UVLight->Radical [2+2] Cycloaddition Dehydro Dehydrohalogenation (Darkening/Tars) Thermal->Dehydro HCl Elimination

Fig 1: Primary degradation pathways of 2-chloro-5,5-dimethylcyclohex-2-en-1-one under storage stress.

Part 2: Diagnostic Guide for Degradation

Before utilizing a stored batch in a critical synthetic step, verify its integrity. The following table summarizes the quantitative and qualitative markers of degradation.

Analytical MethodIntact Compound MarkerDegradation MarkerCausality / Mechanism
Visual Inspection Clear to pale-yellow liquid/solid.Deep brown/black discoloration; increased viscosity.Radical-mediated polymerization and accumulation of conjugated polyenes.
¹H NMR (CDCl₃) Sharp singlet at ~6.9 ppm (C3-H vinylic proton).Disappearance of C3-H; appearance of new multiplet signals at 2.5–3.0 ppm.Hydration at C3 (Michael addition) destroys the conjugated C=C bond.
GC-MS Parent ion m/z 158/160 (distinct 3:1 isotopic ratio for ³⁵Cl/³⁷Cl).Higher molecular weight peaks (e.g., m/z >300); loss of the 3:1 Cl isotope pattern.UV-induced dimerization or thermal oligomerization resulting in loss of chlorine.
HPLC (UV/Vis) Strong, sharp absorbance peak at λmax ~240 nm.Peak broadening; shift in λmax to <210 nm; multiple baseline bumps.Loss of the α,β-unsaturated enone chromophore due to nucleophilic attack.

Part 3: Step-by-Step Troubleshooting & Prevention Protocols

Protocol A: The Self-Validating Inert Storage System

To prevent the degradation mechanisms outlined above, storage must actively exclude moisture, light, and heat.

  • Solvent Removal & Drying: Ensure the compound is completely free of trace solvents and water. If recovering from a reaction, dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under high vacuum (rotary evaporator followed by Schlenk line) for at least 2 hours.

  • Inert Gas Blanketing (Argon over Nitrogen): Transfer the neat compound to an amber borosilicate glass vial. Purge the headspace with Argon. Expert Insight: Argon is heavier than Nitrogen and effectively displaces ambient oxygen and moisture at the liquid interface, forming a protective blanket.

  • Sealing: Seal with a PTFE-lined cap. Wrap the cap tightly with Parafilm.

  • Temperature & Secondary Containment: Place the vial in a secondary zip-seal bag containing a moisture-indicating desiccant packet (e.g., indicating silica gel). Store at -20°C .

  • Self-Validation Step: Before the next use, inspect the desiccant packet. If the beads have turned from blue to pink, the micro-environment seal has been compromised, and the sample must be re-analyzed via TLC or NMR before use.

Protocol B: Rescue Purification of Degraded Stock

If your stock has degraded (indicated by darkening or baseline impurities on TLC), you can often rescue the intact α-chloroenone using deactivated silica gel chromatography.

  • TLC Verification: Spot the sample on a silica TLC plate and elute with Hexanes:Ethyl Acetate (8:2). The intact enone typically runs at Rf​≈0.5 . Polar hydrates and polymeric tars will remain at the baseline.

  • Silica Deactivation (Critical Step): Standard silica gel is slightly acidic and can catalyze the degradation of sensitive enones on the column. Pre-treat the silica gel by slurrying it in hexanes containing 1% Triethylamine (TEA) . Flush the packed column with 2 column volumes of the 1% TEA/hexane solution, followed by 2 column volumes of pure hexanes to remove excess amine.

  • Loading and Elution: Load the degraded mixture neat or dissolved in a minimum amount of DCM. Elute rapidly using a gradient of Hexanes to 8:2 Hexanes:EtOAc.

  • Fraction Collection: Collect the fractions corresponding to the UV-active spot at Rf​ 0.5. Concentrate immediately under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation[3].

Part 4: Frequently Asked Questions (FAQs)

Q: My sample degraded even though I stored it in a tightly sealed clear glass vial at -20°C. Why? A: You failed to account for photolytic cleavage. Clear borosilicate glass transmits UV light (specifically in the 220–300 nm range where enones absorb). Even brief exposure to fluorescent laboratory lighting during handling, or light inside a cold room, can trigger radical C–Cl homolysis. Always use amber (actinic) glass or wrap the vial in aluminum foil[2].

Q: I am trying to run a Grignard reaction on the ketone, but my yields are terrible after using a 3-month-old batch of the enone. What is happening? A: The β-position of this specific α-chloroenone is highly electrophilic. If the batch absorbed trace moisture during storage, the water likely performed a conjugate addition to the double bond. Your Grignard reagent is now being quenched by the resulting hydroxyl groups (acting as acidic protons) rather than attacking the carbonyl. Run an NMR to check for the disappearance of the vinylic proton at ~6.9 ppm.

Q: Can I store this compound in solution to make it easier to dispense? A: It is highly discouraged. Storing α-haloenones in solution (especially in hygroscopic solvents like THF or DCM) exponentially increases the collision rate with trace water molecules or dissolved oxygen. Always store the compound neat (as a pure liquid/solid) and make up standard solutions immediately prior to your experiment[1].

References

  • In vitro stability and in vivo anti-inflammatory efficacy of synthetic jasmonates. ResearchGate. Details the chemical stability, electrophilic nature, and degradation pathways of structurally related α-haloenone cyclopentanones. URL:[Link]

  • Enamines: Synthesis, Structure, and Reactions (CRC Press). Internet Archive. Provides authoritative grounding on the photolytic and thermal degradation mechanisms of 2-chloro-2-cyclohexen-1-one derivatives. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize cyclic α -halo enones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal.

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize cyclic α -halo enones. The substrate 2-chloro-5,5-dimethylcyclohex-2-en-1-one represents a "perfect storm" of synthetic challenges: the C(sp 2 )–Cl bond is notoriously unreactive toward oxidative addition, while the electron-deficient enone core is highly susceptible to base-induced Michael addition and decomposition[1].

Even the more reactive 2-bromo-2-cyclohexen-1-one undergoes extensive decomposition under standard Suzuki–Miyaura conditions[1]. Therefore, successfully coupling the 2-chloro analogue strictly requires advanced catalyst architectures to outcompete degradation pathways[2].

Core Mechanistic Principles

To successfully cross-couple this substrate, your protocol must balance two competing kinetic pathways:

  • Accelerating Oxidative Addition: Standard catalysts like Pd(PPh 3​ ) 4​ fail to activate the strong C–Cl bond. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are mandatory. They stabilize the active 12-electron Pd(0) species, drastically lowering the activation barrier for C–Cl cleavage[2].

  • Suppressing Michael Addition: The β -position (C3) of the enone is highly electrophilic. Using strong, nucleophilic bases (like NaOH or NaOtBu) leads to rapid substrate polymerization or ring-opening. Mild, non-nucleophilic bases (e.g., K 3​ PO 4​ or KF) are required to preserve the enone core[3].

Reaction Pathway & Troubleshooting Logic

G Substrate 2-Chloro-5,5-dimethyl cyclohex-2-en-1-one OxAdd Oxidative Addition (Rate-Limiting Step) Substrate->OxAdd + Pd(0) Decomp Decomposition (Michael Addition at C3) Substrate->Decomp Strong Base / Nucleophile Pd0 Pd(0)-XPhos Catalyst Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd(XPhos)-Cl] OxAdd->PdII Successful C-Cl Activation Transmet Transmetalation (Ar-B(OH)2 + Base) PdII->Transmet Dehalo Hydrodehalogenation (Des-chloro enone) PdII->Dehalo Hydride Source (e.g., Alcohol) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5,5-dimethyl cyclohex-2-en-1-one RedElim->Product

Catalytic cycle of 2-chloro-5,5-dimethylcyclohex-2-en-1-one cross-coupling and competing pathways.

Frequently Asked Questions (Troubleshooting)

Q1: I am recovering unreacted 2-chloro-5,5-dimethylcyclohex-2-en-1-one. Why is the coupling failing? Cause: Your catalyst is failing to undergo oxidative addition. The C–Cl bond in an α -chloro enone is highly unreactive compared to iodides or bromides. Solution: Switch from first-generation catalysts (like Pd(PPh 3​ ) 4​ or PdCl 2​ (dppf)) to a Buchwald precatalyst system. We recommend Pd 2​ (dba) 3​ with XPhos, or the preformed XPhos Pd G3 precatalyst[2]. The dicyclohexylphosphino group provides the necessary electron density to break the C–Cl bond.

Q2: My reaction mixture turns black immediately upon heating, and I see a complex mixture on TLC. What went wrong? Cause: Base-induced decomposition. If you are using NaOtBu, NaOH, or Cs 2​ CO 3​ in polar aprotic solvents, the base acts as a nucleophile, attacking the C3 position of the enone via Michael addition[1]. This leads to rapid oligomerization. Solution: Downgrade the base strength. Anhydrous K 3​ PO 4​ or KF are the optimal choices for base-sensitive enones[3].

Q3: I am observing 5,5-dimethylcyclohex-2-en-1-one as a major byproduct. How do I suppress this? Cause: Hydrodehalogenation. After oxidative addition, the Pd(II) intermediate can undergo β -hydride elimination if a hydride source is present. Primary or secondary alcohols (often used as co-solvents in Suzuki couplings) are classic culprits. Solution: Strictly avoid alcoholic solvents (EtOH, MeOH, i-PrOH). Use a biphasic Toluene/H 2​ O system or anhydrous 1,4-Dioxane. Ensure your solvents are thoroughly degassed, as oxygen can also trigger off-cycle radical dehalogenation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and experimental outcomes for this specific substrate class.

Catalyst / LigandBaseSolvent SystemTempExperimental Outcome
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Toluene / EtOH80 °C<5% Yield. Mostly unreacted starting material[1].
Pd(OAc) 2​ / PPh 3​ K 3​ PO 4​ 1,4-Dioxane100 °C0% Yield. Complete decomposition via Michael addition.
Pd 2​ (dba) 3​ / XPhosNaOHTHF / H 2​ O80 °C15% Yield. Significant hydrodehalogenation & ring-opening.
Pd 2​ (dba) 3​ / XPhosK 3​ PO 4​ Toluene / H 2​ O90 °C>85% Yield. Clean conversion to the cross-coupled product[3].
Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system: the use of a biphasic solvent system prevents base-induced degradation, while the XPhos ligand ensures rapid C–Cl activation.

Reagents:

  • 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%)

  • XPhos (0.048 equiv, 4.8 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol)

  • Toluene / H 2​ O (10:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ and XPhos. Evacuate and backfill the flask with Argon (repeat 3 times).

    • Scientific Rationale: XPhos is highly electron-rich and prone to oxidation. Strict inert atmosphere during pre-activation prevents the formation of inactive phosphine oxides.

  • Substrate & Base Addition: Add the arylboronic acid and finely ground K 3​ PO 4​ . Add the 2-chloro-5,5-dimethylcyclohex-2-en-1-one as a solution in anhydrous, degassed Toluene.

  • Aqueous Activation: Add degassed H 2​ O (10% v/v relative to Toluene).

    • Scientific Rationale: A small amount of water dissolves the K 3​ PO 4​ , facilitating the formation of the reactive boronate species required for the transmetalation step without promoting enone hydrolysis.

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

References
  • Title: Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Synthesis of 3,3‐Dichloropiperidines and Further Functionalization via Pd‐Catalyzed Cross‐Coupling Reactions of the Dichloromethylene Moiety Source: European Journal of Organic Chemistry - DOI URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Halogenation of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Welcome to the Application Support Center. Halogenating highly functionalized cyclic enones—specifically 2-chloro-5,5-dimethylcyclohex-2-en-1-one—presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Halogenating highly functionalized cyclic enones—specifically 2-chloro-5,5-dimethylcyclohex-2-en-1-one—presents unique chemoselectivity challenges. The molecule features three distinct reactive sites: the highly deactivated C2-C3 alkene, the allylic C4 position, and the enolizable α -position at C6.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and structural data to help you eliminate unwanted side reactions and achieve precise regiocontrol in your drug development workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I observing halohydrin side products instead of the expected vicinal dihalide during C2-C3 electrophilic addition? Analysis: When performing an electrophilic addition with Br2​ , the primary intermediate is a highly reactive cyclic bromonium ion . If trace water or protic solvents (like alcohols) are present, they act as competing nucleophiles. Because the solvent is in vast stoichiometric excess compared to the trace bromide ion, it intercepts the bromonium ion via an anti-addition mechanism, yielding a halohydrin rather than the target dihalide . Resolution: Ensure strictly anhydrous conditions. Use dry, non-nucleophilic solvents (e.g., anhydrous CH2​Cl2​ or CHCl3​ ), pre-dry all glassware, and run the reaction under an inert argon atmosphere.

Q2: I am attempting a Wohl-Ziegler allylic bromination at C4 using NBS, but NMR shows significant α -bromination at C6. How do I correct this regioselectivity? Analysis: Your substrate has two competing reactive sites: the allylic C4 position (favored by radical mechanisms) and the α -C6 position (favored by ionic mechanisms). N -Bromosuccinimide (NBS) naturally degrades to release trace Br2​ and HBr . This trace acid catalyzes the keto-enol tautomerization of the substrate to form the C6-enol . The resulting enol is highly nucleophilic and rapidly attacks electrophilic bromine, completely bypassing the radical pathway. Resolution: To suppress the ionic enolization pathway, add a radical initiator (AIBN) and a weak, non-nucleophilic acid scavenger (such as solid K2​CO3​ or propylene oxide) to neutralize trace HBr . Switch to a strictly non-polar solvent like trifluorotoluene or carbon tetrachloride to further disfavor ionic intermediates.

Q3: Direct halogenation across the C2-C3 double bond is extremely sluggish, and forcing the reaction with heat leads to degradation. Why is this happening? Analysis: The C2-C3 π -bond is severely deactivated. The adjacent C1 carbonyl group withdraws electron density via resonance, and the C2-chloro substituent withdraws electron density via the inductive effect. This drastically lowers the HOMO of the alkene, making it an exceptionally poor nucleophile toward halogens . Forcing the reaction with heat simply allows lower-energy side reactions (like C6 enolization or oxidative cleavage) to outcompete the desired addition. Resolution: If C2-C3 functionalization is strictly required, utilize highly electrophilic halogen sources (e.g., interhalogens like ICl , or Br2​ activated by a Lewis acid catalyst) to overcome the high activation energy barrier.

Q4: Can the gem-dimethyl group at C5 cause unexpected rearrangements during halogenation? Analysis: Yes. While the C5 gem-dimethyl group successfully blocks simple aromatization (which readily occurs in unsubstituted cyclohexenones via dehydrohalogenation), prolonged exposure to strongly acidic conditions can trigger carbocation-mediated rearrangements. To alleviate ring strain or stabilize a transient positive charge, the molecule can undergo a Wagner-Meerwein 1,2-methyl shift . Resolution: Maintain a neutral pH profile during the reaction by utilizing solid buffers and run the reaction at the lowest viable temperature to kinetically trap the desired product before thermodynamic rearrangements occur.

Part 2: Quantitative Reaction Profiling

The following table summarizes the causal relationship between reaction conditions, the primary mechanistic intermediate, and the resulting product distribution.

Reaction TargetReagents & ConditionsPrimary IntermediateMajor ProductCommon Side Product(s)
C4 Allylic Bromination NBS (1.05 eq), AIBN (cat.), CCl4​ , Reflux, 4hAllylic Radical4-Bromo-2-chloro-5,5-dimethylcyclohex-2-en-1-oneC6-Bromo derivative (if trace HBr is present)
C6 α -Bromination Br2​ (1.0 eq), AcOH, HBr (cat.), RT, 2hC6-Enol6-Bromo-2-chloro-5,5-dimethylcyclohex-2-en-1-one6,6-Dibromo derivative (over-halogenation)
C2-C3 Electrophilic Addition Br2​ (1.5 eq), CH2​Cl2​ , 0°C to RT, 24hBromonium Ion2,3-Dibromo-2-chloro-5,5-dimethylcyclohexan-1-oneHalohydrin (if moisture is present)

Part 3: Mechanistic Pathway Visualization

HalogenationPathways Substrate 2-Chloro-5,5-dimethyl cyclohex-2-en-1-one Radical Radical Pathway (NBS, AIBN, hν) Substrate->Radical Non-polar solvent Electrophilic Electrophilic Addition (X2, CH2Cl2) Substrate->Electrophilic Anhydrous conditions Enolization Enolization Pathway (Acid/Base Cat.) Substrate->Enolization Trace acid/HX Allylic C4-Allylic Halide (Target Product) Radical->Allylic C4 H-Abstraction Addition C2,C3-Dihalide (Sluggish/Deactivated) Electrophilic->Addition Halonium Ion Halohydrin Halohydrin (Solvent Side Reaction) Electrophilic->Halohydrin H2O/ROH present AlphaHalo C6-Alpha Halide (Target or Side Product) Enolization->AlphaHalo C6 Enol Attack

Mechanistic divergence in the halogenation of 2-chloro-5,5-dimethylcyclohex-2-en-1-one.

Part 4: Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in physical or chemical checkpoints that confirm the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Regioselective C4 Allylic Bromination (Wohl-Ziegler)

Objective: Force the radical pathway while suppressing ionic C6 enolization.

  • Preparation: In an oven-dried flask under argon, dissolve 2-chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or trifluorotoluene (0.2 M).

  • Reagent Addition: Add recrystallized N -Bromosuccinimide (1.05 eq), AIBN (0.05 eq), and anhydrous K2​CO3​ (0.1 eq).

    • Validation Checkpoint 1: The dense NBS powder will settle at the bottom of the flask. The K2​CO3​ acts as an acid scavenger to prevent C6 enolization.

  • Initiation: Heat the mixture to a gentle reflux (80°C) while stirring vigorously.

    • Validation Checkpoint 2: As the radical chain reaction proceeds, the dense NBS is consumed, and succinimide (the byproduct) is formed. Succinimide is significantly less dense and will physically float to the surface of the solvent. This phase change visually confirms the radical pathway is active.

  • Workup: Cool the reaction to 0°C to fully precipitate the succinimide, then filter through a pad of Celite.

    • Validation Checkpoint 3: Evaporate the filtrate and analyze via crude 1H NMR. The complete removal of succinimide is confirmed by the absence of a broad N-H peak at ~10 ppm. The appearance of a new deshielded doublet/multiplet at ~4.5 ppm confirms C4 halogenation.

Protocol B: Regioselective C6 α -Bromination

Objective: Exploit the ionic enolization pathway for targeted α -functionalization.

  • Preparation: Dissolve the substrate (1.0 eq) in glacial acetic acid (0.5 M).

  • Catalysis: Add 1-2 drops of 33% HBr in acetic acid.

    • Validation Checkpoint 1: The addition of the acid catalyst intentionally forces rapid keto-enol tautomerization. This ensures the highly nucleophilic enol is present before the halogen is introduced, preventing a dangerous buildup of unreacted Br2​ .

  • Halogenation: Add a solution of Br2​ (1.0 eq) in acetic acid dropwise at room temperature.

    • Validation Checkpoint 2: The deep red-brown color of the Br2​ should discharge almost immediately upon hitting the solution, indicating rapid consumption by the C6 enol. If the red color persists, pause the addition and warm the flask slightly until the color clears.

  • Quench: Pour the mixture into ice water and quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation Checkpoint 3: The organic layer must turn completely colorless or pale yellow, chemically validating the reduction and neutralization of any trace electrophilic halogen species.

Part 5: References

  • 8.2: Halogenation of Alkenes - Addition of X₂ Chemistry LibreTexts[Link]

  • A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media ResearchGate / King Saud University[Link]

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy MDPI - Molecules[Link]

  • 8.2: Halogenation of Alkenes (Stereochemistry & Halohydrin Formation) Chemistry LibreTexts (OpenStax)[Link]

Troubleshooting

column chromatography purification techniques for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one mixtures

Welcome to the Technical Support Center for the chromatographic purification of α -halo cyclic enones. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of α -halo cyclic enones. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-chloro-5,5-dimethylcyclohex-2-en-1-one .

Synthesizing this compound—often through the selective α -chlorination of 5,5-dimethylcyclohex-2-en-1-one or via derivatization of dimedone—frequently yields complex mixtures containing unreacted precursors, over-chlorinated byproducts, and polar degradation fragments[1]. Because the α -chloro enone motif is both electrophilic and slightly acid-sensitive, standard purification workflows often lead to poor resolution or mass recovery. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why is my target enone streaking on the silica column, and how do I resolve it?

The Causality: Streaking of 2-chloro-5,5-dimethylcyclohex-2-en-1-one is rarely due to the compound itself, but rather its interaction with highly polar, enolizable impurities (such as unreacted dimedone derivatives) that act as a "drag" on the target molecule[2]. Additionally, highly active silanol groups on standard silica gel can induce weak hydrogen bonding with the enone carbonyl. The Solution: Implement a 2D-TLC validation step before running the column. If streaking is observed, pre-treat the silica gel with a slightly deactivated solvent system. However, because α -halo ketones can undergo dehydrohalogenation in the presence of strong bases, avoid triethylamine (TEA). Instead, rely on dry-loading the sample onto Celite rather than silica, which prevents the formation of localized high-concentration bands that exacerbate streaking.

Q2: How do I resolve the co-elution of the target enone with the unchlorinated starting material?

The Causality: The parent enone and the 2-chloro derivative share an identical carbon skeleton and gem-dimethyl steric bulk. The sole difference is the chlorine atom, which increases lipophilicity but also subtly alters the dipole moment. In standard Hexane/Ethyl Acetate systems, their ΔRf​ is often less than 0.1, leading to overlapping fractions. The Solution: Switch the mobile phase to a Toluene/Acetone or Dichloromethane/Hexane gradient. Toluene leverages specific π−π interactions with the conjugated enone system. The electron-withdrawing chlorine atom in the target molecule reduces the electron density of its π -system compared to the unchlorinated precursor, causing them to interact differently with toluene, thereby artificially widening the ΔRf​ to ~0.15–0.20.

Q3: My isolated yield is significantly lower than my TLC suggests. Where is the product going?

The Causality: α -Chloro enones are susceptible to on-column degradation if the residence time on active silica is too long. The electron-withdrawing nature of the chlorine atom makes the β -carbon highly electrophilic. If the silica gel has a high water content, slow hydrolysis or nucleophilic attack by silanol groups can occur, irreversibly binding the product to the stationary phase[3]. The Solution: Execute Flash Chromatography using positive pressure to ensure the residence time is strictly under 30 minutes. Never leave the compound on the column overnight.

Part 2: Quantitative Data & Elution Profiles

To achieve a self-validating purification, you must cross-reference your TLC data against expected retention factors ( Rf​ ). The table below summarizes the chromatographic behavior of the typical reaction mixture components.

Compound / Impurity Rf​ in Hexane:EtOAc (9:1) Rf​ in Toluene:Acetone (98:2)UV Activity (254 nm)KMnO 4​ Stain Response
Over-chlorinated byproducts (e.g., dichloro)0.650.70StrongFast (Yellow on purple)
2-Chloro-5,5-dimethylcyclohex-2-en-1-one 0.45 0.50 Strong Fast (Yellow on purple)
Unchlorinated enone precursor 0.350.40StrongFast
Dimedone / Enolized impurities 0.150.20WeakSlow (Brown)

Part 3: Visualizing the Chemical Separation Logic

The following diagrams illustrate the workflow and the chemical logic dictating the elution order.

Workflow Crude Crude Mixture TLC 2D-TLC Validation Crude->TLC Column Celite Dry Loading TLC->Column Elution Flash Elution (Toluene based) Column->Elution Fractions Fraction Analysis (UV 254nm) Elution->Fractions Pure Pure 2-Chloro Enone Fractions->Pure Rf ~0.50 Impurity Polar Impurities Fractions->Impurity Rf <0.30

Workflow for the chromatographic purification of 2-chloro-5,5-dimethylcyclohex-2-en-1-one.

SeparationLogic Mix Reaction Mixture NonPolar Over-chlorinated (Low Polarity) Mix->NonPolar Elutes First Target 2-Chloro Enone (Moderate Polarity) Mix->Target Elutes Second Polar Unreacted Dimedone (High Polarity) Mix->Polar Elutes Last

Elution profile based on polarity differences of chlorinated cyclic enone derivatives.

Part 4: Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure high-fidelity purification. This protocol incorporates built-in feedback loops to validate success at each stage.

Phase 1: Preparation and Dry Loading
  • 2D-TLC Integrity Check: Spot the crude mixture in the bottom-left corner of a square silica TLC plate. Run in Hexane:EtOAc (9:1). Dry the plate completely, rotate 90 degrees, and run again in the same solvent.

    • Validation: If the target spot lies perfectly on the diagonal, the compound is stable on silica. If it falls below the diagonal, on-column degradation is occurring, dictating a need for faster flash elution.

  • Celite Dry Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite 545 (approx. 2-3 times the mass of the crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Celite is inert compared to silica. Loading the α -chloro enone on Celite prevents localized acid-catalyzed degradation at the top of the column.

Phase 2: Column Packing and Elution
  • Slurry Packing: Pack a flash chromatography column with standard 230-400 mesh silica gel using Toluene:Acetone (99:1 v/v). Ensure a flat, even sand layer at the top.

  • Loading: Carefully pour the Celite-adsorbed crude mixture onto the sand layer. Top with another thin layer of sand to prevent disturbance.

  • Isocratic Flash Elution: Apply positive nitrogen pressure. Elute using an isocratic mixture of Toluene:Acetone (98:2 v/v).

    • Validation: Monitor the column using a handheld UV lamp (254 nm). The conjugated enone system will appear as a dark, UV-absorbing band moving down the column.

Phase 3: Fraction Analysis and Recovery
  • Collection: Collect fractions in test tubes (volume dependent on column size, typically 10-20 mL for a 10 g crude scale).

  • TLC Analysis: Spot fractions against the crude reference. Visualize using both UV (254 nm) and a KMnO 4​ dip (followed by gentle heating). The 2-chloro-5,5-dimethylcyclohex-2-en-1-one will immediately bleach the purple permanganate to a yellow/brown spot due to the oxidation of the double bond.

  • Concentration: Pool pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation of the purified α -halo enone.

References

  • Labat, G., & Meunier, B. "First Example of a Chloroperoxidase-type Chlorination of Dimedone using a Supported Manganese Porphyrin Catalyst". Journal of the Chemical Society, Chemical Communications, RSC Publishing, 1990.[Link]

Sources

Optimization

resolving solubility issues with 2-Chloro-5,5-dimethylcyclohex-2-en-1-one in organic solvents

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physical behavior of highly functionalized cyclic enones. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one is a classic example of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physical behavior of highly functionalized cyclic enones. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one is a classic example of a molecule that presents a "solubility illusion." Because it possesses both a highly polar α-chloroenone moiety and a lipophilic gem-dimethyl group, it exhibits complex, context-dependent behavior in organic solvents.

This guide is designed to move beyond basic solvent charts. Here, we will dissect the causality behind your solubility issues—distinguishing true physical precipitation from chemical degradation—and provide self-validating protocols to ensure your workflows remain robust.

Part 1: Baseline Solubility Diagnostics

Before troubleshooting, it is critical to understand the baseline thermodynamic solubility of this compound. The data below synthesizes expected behavior based on the principle of "like dissolves like" for cyclic enones[1].

Solvent ClassSpecific SolventSolubility Profile (20 °C)Low-Temp (-78 °C) Behavior
Non-Polar Hexanes, HeptaneLow (< 5 mg/mL)Insoluble (Suspension)
Polar Aprotic Dichloromethane (DCM)High (> 100 mg/mL)Soluble
Polar Aprotic Tetrahydrofuran (THF)High (> 100 mg/mL)Prone to crystallization
Polar Protic Ethanol (Anhydrous)Moderate (~ 50 mg/mL)Soluble (High risk of solvolysis)
Aqueous WaterInsolubleInsoluble

Part 2: Troubleshooting Q&A (FAQs)

Q1: My reaction mixture becomes cloudy when I cool the THF solution of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one to -78 °C for an enolate trapping experiment. How do I fix this?

The Causality: This is a physical, temperature-dependent crystallization issue. The gem-dimethyl group at the C5 position promotes highly efficient crystal lattice packing. When the thermal energy of the solvent drops at -78 °C, the entropic penalty of solvation is overcome by the enthalpy of crystallization, causing the compound to crash out of solution. The Solution: You must introduce a highly polar, non-nucleophilic co-solvent to disrupt lattice formation. Adding 10–20% v/v of DMPU (N,N'-dimethylpropyleneurea) or HMPA to your THF solution prior to cooling will maintain stable solvation by coordinating tightly with the surrounding solvent matrix, preventing the enone molecules from aggregating.

Q2: I am attempting a Suzuki cross-coupling in a biphasic mixture (e.g., Toluene/Water), but the compound precipitates at the interface. What is happening?

The Causality: While cyclic enones are generally miscible with aromatic solvents like toluene, the highly polar α-chloroenone moiety creates a strong dipole that resists dissolution in pure non-polar media, while the hydrophobic gem-dimethyl group prevents aqueous solvation. This amphiphilic conflict causes interfacial aggregation. The Solution: Transition to a ternary solvent system or utilize a surfactant. As demonstrated in diastereoselective photocycloadditions of cyclic enones, the addition of a bridging solvent (like ethanol) or a surfactant significantly improves solubility and reaction conversion in aqueous-organic media[2]. A standard Suzuki solvent system of Toluene:Ethanol:Water (2:1:1) is highly recommended to bridge the polarity gap.

Q3: When I dissolve the compound in methanol or wet solvents, it initially dissolves but slowly forms an insoluble white precipitate over time. Is the solubility degrading?

The Causality: You are observing a chemical degradation, not a physical solubility issue. α-Haloenones are highly electrophilic. In the presence of protic, nucleophilic solvents (like methanol) or trace water, the compound undergoes conjugate (Michael) addition or hydrolysis of the vinyl chloride moiety. This leads to self-condensation and the formation of insoluble oligomeric byproducts[3]. The Solution: Always use strictly anhydrous, aprotic solvents (e.g., dry DCM or THF) stored over molecular sieves. If a protic solvent is absolutely required for your methodology, the reaction must be performed immediately upon dissolution at reduced temperatures to kinetically outcompete the degradation pathway.

Part 3: Mechanistic Visualization

The following diagram maps the logical relationship between your solvent choice, the resulting solvation state, and the underlying chemical mechanisms dictating the outcome.

G Compound 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Solid State) Sub1 Non-Polar Solvents (Hexanes, Heptane) Compound->Sub1 Sub2 Polar Aprotic Solvents (THF, DCM, Acetone) Compound->Sub2 Sub3 Nucleophilic/Protic Solvents (MeOH, Wet EtOH) Compound->Sub3 Res1 Poor Solubility (Suspension) Sub1->Res1 Polarity Mismatch Res2 Complete Solvation (Stable Solution) Sub2->Res2 Like-Dissolves-Like Res3 Degradation/Polymerization (Insoluble Turbidity) Sub3->Res3 Michael Addition / Hydrolysis

Caption: Solvation pathways and degradation risks for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Part 4: Self-Validating Experimental Protocol

Workflow: Preparation of a Stable, Low-Temperature Solution for Cross-Coupling

This protocol is designed to achieve complete solvation of the compound at -78 °C without crystallization or degradation, incorporating built-in validation checks.

Step 1: Equipment Preparation Flame-dry a Schlenk flask under vacuum and backfill with inert argon. Causality: Eliminates trace ambient moisture that initiates hydrolysis of the α-chloroenone moiety, preventing false "insolubility" caused by degradation.

Step 2: Initial Solvation Add 1.0 mmol of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one to the flask. Inject 5.0 mL of anhydrous Tetrahydrofuran (THF). Stir at 20 °C until fully dissolved.

Step 3: Co-solvent Addition Inject 0.5 mL of anhydrous DMPU. Causality: DMPU disrupts the highly ordered crystal lattice packing of the gem-dimethyl groups, preventing precipitation as the thermal energy decreases.

Step 4: Controlled Cooling Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

Step 5: Self-Validation Checkpoint Temporarily lift the flask from the cooling bath and visually inspect the solution against a dark background.

  • Valid State: The solution remains completely transparent and homogeneous. You may proceed with the addition of your organometallic reagent.

  • Invalid State: If a fine white suspension is observed, crystallization has occurred. Do not proceed. Remove the flask from the bath, allow it to warm to room temperature until the solution clears, add an additional 0.2 mL of DMPU, and re-cool.

References

  • Benchchem.An In-depth Technical Guide on the Solubility and Stability of 2,3-Dimethyl-2-cyclopenten-1-one.
  • MDPI.Diastereoselective[2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants.
  • ACS Publications.Direct C–H α-Arylation of Enones with ArI(O2CR)2 Reagents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-5,5-dimethylcyclohex-2-en-1-one Catalytic Cycles

Welcome to the advanced technical support guide for working with 2-Chloro-5,5-dimethylcyclohex-2-en-1-one . This highly versatile electrophilic building block is frequently utilized in transition-metal-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for working with 2-Chloro-5,5-dimethylcyclohex-2-en-1-one . This highly versatile electrophilic building block is frequently utilized in transition-metal-catalyzed cross-coupling reactions to synthesize complex heterocycles, including substituted indoles and benzomorphans[1].

While the gem-dimethyl group at the C5 position provides critical steric bulk that beneficially prevents unwanted aromatization (phenol formation) typical of other cyclohexenones, the electron-deficient α-chloro enone moiety presents distinct kinetic challenges[2]. The strong C-Cl bond slows down oxidative addition, making the catalytic cycle highly susceptible to off-cycle byproduct formation. This guide provides mechanistic troubleshooting, quantitative analytical markers, and self-validating protocols to optimize your yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Suzuki-Miyaura coupling yielding high levels of the dehalogenated byproduct (5,5-dimethylcyclohex-2-en-1-one)?

Causality: Dehalogenation (protodepalladation) occurs when the oxidative addition complex—the Pd(II)-enone intermediate—is intercepted by a hydride source before transmetalation can occur[3]. Because oxidative addition into the C-Cl bond of an α-chloro enone is relatively slow, the Pd(II) intermediate has a prolonged lifetime. If you are using protic solvents (e.g., ethanol) or if adventitious water is present, the solvent coordinates to the Pd center, undergoes β-hydride elimination to form a Pd-H species, and subsequently reductively eliminates the dehalogenated enone. Resolution: Switch to strictly anhydrous, aprotic solvent systems (e.g., 1,4-Dioxane or Toluene). Additionally, utilize electron-rich, sterically bulky dialkylbiaryl phosphine ligands (such as XPhos or SPhos). These ligands accelerate both oxidative addition and transmetalation, effectively outcompeting the off-cycle reduction pathway.

Q2: I am observing a significant amount of bis-enone dimer. How do I prevent homocoupling?

Causality: Homocoupling of the enone substrate is a result of intermediate disproportionation. When transmetalation is the rate-limiting step—often due to poorly soluble bases or unreactive boronic acids—two Pd(II)(enone)(Cl) complexes can disproportionate to form a single Pd(II)(enone)₂ species. Subsequent reductive elimination yields the bis-enone dimer. Atmospheric oxygen can also drive oxidative homocoupling[3]. Resolution: First, ensure strict anaerobic conditions via the freeze-pump-thaw method. Second, enhance the rate of transmetalation by using a more soluble base (e.g., replacing K₂CO₃ with Cs₂CO₃). Finally, employ slow addition (via syringe pump) of the 2-chloro-5,5-dimethylcyclohex-2-en-1-one to keep its steady-state concentration low, preventing the buildup and collision of Pd(II) intermediates.

Q3: My reaction produces unexpected heavy masses. Could this be a Michael addition byproduct?

Causality: Yes. Both the starting material (2-chloro-5,5-dimethylcyclohex-2-en-1-one) and your cross-coupled product (α-aryl/alkyl enone) are potent Michael acceptors. Strong nucleophilic bases (like KOtBu or NaOEt) can directly attack the β-position (C3). Furthermore, if your coupling partner contains nucleophilic amines or thiols, they can undergo conjugate addition under basic conditions[1]. Resolution: Downgrade the basicity of your system. Mild, non-nucleophilic bases such as anhydrous K₃PO₄ or mildly basic fluoride sources (CsF) are highly recommended. Lowering the reaction temperature to 60°C and extending the reaction time can also thermodynamically favor the cross-coupling over the Michael addition.

Quantitative Data: Byproduct Identification & Mitigation Strategy

To accurately diagnose your reaction mixture, compare your crude analytical data against the established signatures in the table below.

ByproductAnalytical SignaturePrimary CauseMitigation Strategy
Dehalogenated Enone GC-MS: m/z 124¹H NMR: δ 5.8 (1H, d, C2-H)Protodepalladation / β-hydride elimination from solvent.Use anhydrous aprotic solvents; utilize XPhos ligand.
Bis-enone Dimer GC-MS: m/z 246¹H NMR: Loss of C2 protonDisproportionation of Pd(II) intermediates.Freeze-pump-thaw degassing; syringe pump addition.
Michael Adduct GC-MS: m/z > Target + Base massNucleophilic attack at the β-position (C3).Switch to mild, non-nucleophilic bases (e.g., K₃PO₄).

Mechanistic Pathway & Off-Cycle Divergence

The following diagram illustrates the primary catalytic cycle and the precise points where the reaction diverges into the byproducts discussed above.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_Cl L_n Pd(II)(Enone)(Cl) Oxidative Addition Pd0->PdII_Cl 2-Chloro-enone PdII_Ar L_n Pd(II)(Enone)(Ar) Transmetalation PdII_Cl->PdII_Ar Ar-B(OH)2, Base Byprod1 Dehalogenated Enone (Reduction Byproduct) PdII_Cl->Byprod1 β-Hydride Elim. Byprod2 Bis-enone Dimer (Homocoupling) PdII_Cl->Byprod2 Disproportionation PdII_Ar->Pd0 Reductive Elimination Product Target Product (α-Aryl Enone) PdII_Ar->Product

Pd-catalyzed cycle of 2-chloro-5,5-dimethylcyclohex-2-en-1-one highlighting byproduct divergence.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Workflow

This protocol is engineered to cross-couple 2-chloro-5,5-dimethylcyclohex-2-en-1-one with phenylboronic acid while actively suppressing dehalogenation and homocoupling. It includes built-in validation checks to ensure system integrity at each phase.

Materials:

  • 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (8 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step 1: System Purging & Base Preparation
  • Add K₃PO₄ to a Schlenk flask. Flame-dry under high vacuum for 5 minutes, then backfill with Argon. Repeat the vacuum/Argon cycle three times.

  • Validation Check: Agitate the flask. The base must be completely free-flowing. Clumping indicates residual moisture, which will inevitably trigger protodepalladation. Do not proceed if clumping occurs.

Step 2: Catalyst Pre-Activation
  • In a separate vial inside an Argon-filled glovebox, dissolve Pd₂(dba)₃ and XPhos in 2 mL of anhydrous 1,4-Dioxane. Stir at 40°C for 15 minutes.

  • Validation Check: Observe the solution visually. A successful ligand exchange and formation of the active L₂Pd(0) species is confirmed by a distinct color shift from deep purple/black to a dark reddish-orange.

Step 3: Substrate Addition (Syringe Pump)
  • Add phenylboronic acid to the Schlenk flask containing the base, followed by the pre-activated catalyst solution.

  • Dissolve 2-chloro-5,5-dimethylcyclohex-2-en-1-one in 3 mL of 1,4-Dioxane. Add this solution dropwise to the main reaction flask via a syringe pump over 1 hour at 60°C.

  • Causality Note: Slow addition maintains a low steady-state concentration of the Pd(II) oxidative addition complex. This prevents the bimolecular disproportionation required for homocoupling[3].

Step 4: Reaction Monitoring & Quench
  • Stir the reaction for an additional 2 hours at 60°C.

  • Validation Check: Pull a 50 µL aliquot under positive Argon pressure, filter it through a small silica plug with EtOAc, and analyze via GC-MS. The reaction is complete when the m/z 158 peak (starting material) disappears. A successful run will show a dominant m/z 200 peak (product) with <5% m/z 124 (dehalogenation byproduct).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Dry over Na₂SO₄ and concentrate for column chromatography.

References

  • Synthesis of Indoles via Palladium[0]-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. ResearchGate.[Link]

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. NIH / PubMed.[Link]

  • Unified Total Synthesis of the Limonoid Alkaloids (Citing: Synthesis of Beta-Chloro, Beta-Bromo, and Beta-Iodo Alpha,Beta-Unsaturated Ketones). PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC Methods for Purity Assessment of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Introduction: The Analytical Imperative for a Key Synthetic Intermediate 2-Chloro-5,5-dimethylcyclohex-2-en-1-one is a versatile α,β-unsaturated ketone, a class of molecules that serve as crucial building blocks in a mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Chloro-5,5-dimethylcyclohex-2-en-1-one is a versatile α,β-unsaturated ketone, a class of molecules that serve as crucial building blocks in a multitude of organic syntheses, including the development of novel pharmaceutical agents.[1][2][3] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and validated analytical method for purity determination is indispensable.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[4][5] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of potential HPLC methodologies and a detailed walkthrough of the validation process for a purity testing method for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Strategic Method Development: Choosing the Right Chromatographic Approach

The foundation of a successful validation is a well-developed method. The molecular structure of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one—a moderately polar molecule with a distinct UV-active chromophore in its conjugated enone system—guides our strategic choices.[9]

Comparison of HPLC Modes: Reversed-Phase vs. Normal-Phase

The first critical decision is the choice between reversed-phase and normal-phase chromatography.

  • Reversed-Phase (RP-HPLC): This is the workhorse of modern pharmaceutical analysis, accounting for over 90% of applications. It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[10] For a moderately polar analyte like our target compound, RP-HPLC is the logical first choice due to its robustness, reproducibility, and broad applicability.[11]

  • Normal-Phase (NP-HPLC): This mode employs a polar stationary phase (e.g., bare silica) with a non-polar mobile phase (e.g., hexane, isopropanol).[12][13] While less common, it excels at separating very polar compounds or resolving isomers that may be challenging in reversed-phase.[12][14] It serves as a valuable alternative or orthogonal method if specific impurities co-elute with the main peak in an RP system.

Verdict: We will proceed with developing and validating a Reversed-Phase HPLC method as our primary approach due to its superior versatility and proven reliability for this class of compounds. An NP-HPLC method will be outlined as a potential alternative for orthogonal testing.

Detector Selection: Leveraging the Chromophore

The conjugated α,β-unsaturated ketone moiety in the target molecule absorbs UV radiation, making a UV-Visible or Photodiode Array (PDA) detector the ideal choice.[4][15] A PDA detector is particularly advantageous as it captures the entire UV spectrum for each peak, enabling assessment of peak purity and aiding in the identification of unknown impurities. This adds a layer of trust and specificity to the method.[15]

Proposed HPLC Methodologies

Method A: Primary Reversed-Phase Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: PDA at 235 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Method B: Alternative Normal-Phase Method
  • Column: Silica, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol (95:5, v/v), isocratic

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detector: UV at 235 nm

  • Injection Volume: 20 µL

  • Diluent: Isopropanol

Full Validation of the Primary RP-HPLC Method: An ICH Q2(R1) Guided Protocol

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8] The following sections detail the experimental protocols and acceptance criteria for validating our primary RP-HPLC method for the purity determination of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_final Method Implementation Dev Develop RP-HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Routine Routine Analysis SST->Routine Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Analyte Drug Substance (2-Chloro-5,5-dimethyl cyclohex-2-en-1-one) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Heat Thermal Analyte->Heat Light Photolytic Analyte->Light HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Result Stability-Indicating Method HPLC->Result  Resolution > 2  Peak Purity Pass

Caption: Logic flow for establishing a stability-indicating HPLC method.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal assay concentration (e.g., 0.5, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
0.512,540
25.0624,800
50.01,251,500
100.02,502,100
150.03,755,300

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.

Protocol: The range is confirmed by the successful validation of the linearity, accuracy, and precision protocols. For a purity method, the range must, at a minimum, span from the reporting limit for impurities to 120% of the specification. [8] Acceptance Criteria:

  • Typically 80% to 120% of the test concentration for an assay and from the LOQ to 120% for an impurity method. [16]

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is free from systematic error.

Experimental Protocol:

  • Prepare a placebo or blank sample matrix.

  • Spike the blank with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.1100.9%

Acceptance Criteria:

  • The mean % recovery should be within 98.0% to 102.0% for each level. [17]

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual test samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment with a different analyst, on a different instrument, or on a different day.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two datasets.

Data Presentation:

Precision TypeAnalyst / DayNMean Purity (%)% RSD
RepeatabilityAnalyst 1 / Day 1699.850.45%
IntermediateAnalyst 2 / Day 2699.790.51%
Overall - 12 99.82 0.48%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. [6]These are critical for quantifying low-level impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the reference standard.

  • Inject them to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • To verify the LOQ, inject a solution at this concentration six times and calculate the %RSD.

Data Presentation:

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD, n=6 for LOQ)
LOD0.15~3:1N/A
LOQ0.50~10:14.8%

Acceptance Criteria:

  • LOD S/N ≥ 3.

  • LOQ S/N ≥ 10.

  • Precision (%RSD) at the LOQ should be ≤ 10%. [16]

Robustness

Causality: Robustness testing demonstrates the reliability of a method with respect to small but deliberate variations in its parameters. It shows the method's suitability for transfer between different labs and instruments.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Monitor the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Data Presentation:

Parameter VariedVariationRetention Time (min)Tailing FactorResolution (Rs)
Nominal - 5.42 1.10 3.5
Flow Rate0.9 mL/min6.011.123.6
1.1 mL/min4.931.093.4
Column Temp.25 °C5.681.113.5
35 °C5.191.093.5
% Acetonitrile58%5.951.133.7
62%4.991.083.3

Acceptance Criteria:

  • All system suitability criteria (see below) must be met under all varied conditions.

System Suitability Testing (SST)

Causality: SST is not part of validation but is an integral part of the analytical procedure. It is performed before each batch of samples is analyzed to verify that the chromatographic system is adequate for the intended analysis.

Protocol & Acceptance Criteria:

SST ParameterAcceptance CriteriaRationale
Replicate Injections (n=5)%RSD of Peak Area ≤ 2.0%Ensures injection precision.
Tailing Factor (Tf)≤ 2.0Measures peak symmetry.
Theoretical Plates (N)≥ 2000Indicates column efficiency.
Resolution (Rs)≥ 2.0 (between analyte and closest impurity)Confirms separation power.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating reversed-phase HPLC method for assessing the purity of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one. The described RP-HPLC method, when validated according to the protocols outlined, is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated quality control environment. While a normal-phase method exists as a viable alternative for orthogonal confirmation, the validated reversed-phase method stands as a reliable primary tool for ensuring the quality of this critical synthetic intermediate. Adherence to these validation principles ensures data integrity and provides a high degree of assurance in the quality of the material being tested.

References

  • Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. (2025, November 3). Vertex AI Search.
  • Reversed Phase Columns | HPLC | UHPLC. YMC Europe.
  • ICH Q2(R1)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Normal Phase HPLC Columns. Element Lab Solutions.
  • Quality Guidelines. ICH.
  • Forced Degrad
  • HPLC Detectors, Their Types and Use: A Review.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Normal Phase Chrom
  • Why is normal phase chromatography good for use on polar analytes?. (2015, June 21).
  • ICH Q2 Analytical Method Valid
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Reversed Phase HPLC Columns. Thermo Fisher Scientific - JP.
  • The Eyes of High-Performance Liquid Chromatography (HPLC): Strategic Use of Detectors in Drug Development and Quality Control. (2025, October 8). QbD Group.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 5). PubMed.
  • Compare Different HPLC Detector Types. (2025, August 1). Torontech.
  • HPLC Detectors, Their Types and Use: A Review. (2018, May 29). Juniper Publishers.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed.
  • Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk. ChemRxiv.
  • Conjugate reduction of α,β-unsaturated ketones with hydrosilane medi
  • Validation of an HPLC method for determination of chemical purity of [18f]fluoromisonidazole. INIS-IAEA.
  • Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. SciSpace.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
  • A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. Organic Chemistry Portal.
  • Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones and their use in organic synthesis. Russian Chemical Reviews (RSC Publishing).

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Comparative

comparing 2-Chloro-5,5-dimethylcyclohex-2-en-1-one with other cyclic alpha-chloro enones

Advanced Comparison Guide: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one vs. 2-Chlorocyclohex-2-en-1-one Executive Summary Cyclic α -chloro enones are indispensable building blocks in complex natural product synthesis and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one vs. 2-Chlorocyclohex-2-en-1-one

Executive Summary

Cyclic α -chloro enones are indispensable building blocks in complex natural product synthesis and drug development. They serve as highly versatile dielectrophiles and robust partners in cross-coupling reactions. However, the specific substitution pattern on the cyclohexenone ring drastically alters their chemical behavior. This guide provides an in-depth, objective comparison between the unsubstituted 2-chlorocyclohex-2-en-1-one and its dimedone-derived counterpart, 2-chloro-5,5-dimethylcyclohex-2-en-1-one, focusing on structural causality, reaction trajectories, and practical laboratory applications.

Structural Causality and Mechanistic Divergence

The fundamental difference in reactivity between these two substrates is dictated by the C5 position on the cyclohexenone ring.

  • 2-Chlorocyclohex-2-en-1-one (Unsubstituted): Lacking steric bulk, this compound is highly reactive toward nucleophilic attack. However, its C5 protons render it susceptible to base-promoted enolization and subsequent elimination. When treated with bases like DBU, derivatives of this compound 1[1]. While synthetically useful for generating functionalized arenes, this aromatization is a fatal side-reaction if the goal is to preserve the cyclic enone architecture.

  • 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Dimedone-derived): The incorporation of a gem-dimethyl group at C5 creates a quaternary carbon center. This structural modification2[2], as the ring cannot achieve the necessary planarity or lose a proton at C5 to form an aromatic system. Consequently, the dimedone-derived enone is significantly more stable under basic cross-coupling conditions. Furthermore, the steric bulk of the gem-dimethyl group restricts the conformational flexibility of the ring, leading to higher stereoselectivity during nucleophilic attack or reductive elimination steps.

Performance Comparison and Quantitative Data

The structural differences translate directly into distinct performance profiles in advanced synthetic methodologies, such as cross-electrophile coupling and annulation.

Parameter2-Chlorocyclohex-2-en-1-one2-Chloro-5,5-dimethylcyclohex-2-en-1-one
C5 Substitution Unsubstituted (-CH2-)gem-Dimethyl (-C(CH3)2-)
Steric Profile Low steric hindrance; flexible conformationHigh steric bulk; conformationally locked
Aromatization Susceptibility High (forms meta-aminophenols under basic conditions)[1]Completely Blocked (quaternary C5 prevents aromatization)[2]
Cross-Coupling Utility Excellent electrophile for3[3]Highly stable electrophile; prevents base-induced degradation
Annulation Reactivity Acts as a4[4]Acts as a stable dielectrophile; steric bulk alters attack trajectory

Visualizing Reaction Pathways

The following diagram illustrates the divergent reactivity pathways dictated by the C5 substitution pattern.

G A Cyclic α-Chloro Enone B Unsubstituted (C5-H2) e.g., 2-Chlorocyclohex-2-en-1-one A->B C gem-Dimethyl (C5-Me2) e.g., 2-Chloro-5,5-dimethyl... A->C D Base-Promoted Reaction (e.g., DBU) B->D H Ni/Pd Cross-Coupling or Annulation B->H Alternative Pathway G Aromatization Blocked (Quaternary C5) C->G E Aromatization Pathway D->E F meta-Aminophenols E->F G->H I Preserved Cyclic Core (1,3-Dienes / Adducts) H->I

Divergent reactivity pathways of cyclic α-chloro enones based on C5 substitution.

Experimental Workflow: Self-Validating Protocol for Cross-Electrophile Coupling

To demonstrate the utility of these compounds, the following is a field-proven, self-validating protocol for the synthesis of highly substituted 1,3-dienes via multimetallic Ni- and Pd-catalyzed cross-electrophile coupling[3].

Objective: Coupling a cyclic α -chloro enone with a vinyl triflate to form a highly substituted 1,3-diene.

Reagents & Materials:

  • Cyclic α -chloro enone (1.0 equiv)

  • Vinyl triflate (1.5 equiv)

  • (5,5'-bis(trifluoromethyl)-2,2'-bipyridine)NiBr 2​ (10 mol%)

  • (dppp)PdCl 2​ (10 mol%)

  • Zinc dust (3.0 equiv)

  • Anhydrous DMF (0.25 M)

Step-by-Step Methodology & Causality:

  • Catalyst Activation (Glovebox Setup): In a nitrogen-filled glovebox, combine the Ni and Pd precatalysts with the zinc dust in a dry reaction vial.

    • Causality: The active Ni(0) and Pd(0) species generated in situ by the zinc reductant are highly sensitive to oxidation. The glovebox ensures an oxygen-free environment, preventing catalyst deactivation.

  • Substrate Addition: Dissolve the α -chloro enone and vinyl triflate in anhydrous DMF and add the solution to the vial.

    • Causality: DMF is highly polar, which stabilizes the transition metal intermediates and facilitates single-electron transfer from the heterogeneous zinc surface to the metal complexes.

  • Dual Catalytic Execution: Seal the vial, remove it from the glovebox, and stir at room temperature for 12–24 hours.

    • Causality: The dual catalytic cycle operates concurrently. Nickel preferentially undergoes oxidative addition into the C-Cl bond of the enone, while Palladium activates the C-OTf bond of the vinyl triflate. Transmetalation between the two metal centers, followed by reductive elimination, yields the targeted 1,3-diene.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS or TLC.

    • Validation: The disappearance of the α -chloro enone starting material and the emergence of a new, less polar UV-active spot confirms successful cross-coupling. If starting material persists after 12 hours, it indicates that the zinc dust may have passivated. To rescue the reaction, add an additional 1.0 equivalent of freshly activated zinc dust to force the catalytic turnover to completion.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

    • Causality: NH 4​ Cl provides a mild proton source to safely quench the active metals and unreacted zinc without hydrolyzing or degrading the highly substituted 1,3-diene product.

Conclusion

When designing synthetic routes involving cyclic α -chloro enones, the choice between 2-chlorocyclohex-2-en-1-one and 2-chloro-5,5-dimethylcyclohex-2-en-1-one must be dictated by the desired end-product. For applications requiring the generation of aromatic systems, the unsubstituted analog is ideal. However, for complex cross-coupling reactions where the preservation of the cyclic enone core is paramount, the gem-dimethyl analog provides essential steric protection against unwanted aromatization, ensuring high fidelity in the synthesis of advanced molecular architectures.

References

  • Multimetallic Ni- and Pd-Catalyzed Cross-Electrophile Coupling to Form Highly Substituted 1,3-Dienes. Journal of the American Chemical Society / PMC. 3

  • α-Iodo-α,β-Unsaturated Ketones as Vicinal Dielectrophiles: Their Reactions with Dinucleophiles Provide New Annulation Protocols for the Formation of Carbo- and Heterocyclic Ring Systems. The Journal of Organic Chemistry - ACS Publications. 4

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. ACS Publications. 1

  • Synthesis of Illudinine from Dimedone and Identification of Activity as a Monoamine Oxidase Inhibitor. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Validation

Comparative Mass Spectrometry Profiling of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one: GC-EI-MS vs. LC-ESI-MS/MS

As a Senior Application Scientist, selecting the optimal analytical platform for structural characterization requires looking beyond mere instrument specifications. It requires a fundamental understanding of gas-phase io...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for structural characterization requires looking beyond mere instrument specifications. It requires a fundamental understanding of gas-phase ion chemistry. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (C₈H₁₁ClO) is a highly diagnostic halogenated cyclic enone. Its structural architecture—comprising an α,β-unsaturated carbonyl, a vinylic chlorine atom, and a sterically bulky gem-dimethyl group—makes it an ideal model compound for studying divergent fragmentation pathways.

This guide objectively compares the analytical performance, fragmentation causality, and experimental workflows of Gas Chromatography-Electron Ionization (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) for the characterization of this specific molecule.

Molecular Architecture & Fragmentation Causality

To interpret the mass spectra of 2-chloro-5,5-dimethylcyclohex-2-en-1-one, we must first establish the physical causality driving its dissociation. The compound's fragmentation is governed by three structural pillars:

  • The Isotopic Signature: The presence of a single chlorine atom dictates a distinct M and M+2 isotopic cluster in a ~3:1 ratio (due to the natural abundance of ³⁵Cl and ³⁷Cl). Any fragment retaining the C2 position will exhibit this signature.

  • Retro-Diels-Alder (RDA) Cleavage: Cyclic enones classically undergo RDA reactions to relieve ring strain. As detailed by [1], the cleavage of the allylic C1-C6 and C4-C5 bonds expels the gem-dimethyl-bearing segment as neutral isobutylene (56 Da). This leaves a highly stable, resonance-stabilized diene-like product ion.

  • Radical vs. Even-Electron Dynamics: The fundamental divergence between our two platforms lies in the ionization state. Hard ionization (EI) generates an odd-electron radical cation ([M]•⁺), which readily undergoes homolytic cleavages (losing radicals like Cl• or CH₃•). Conversely, soft ionization (ESI) generates an even-electron protonated molecule ([M+H]⁺), which strictly obeys the even-electron rule, preferring the expulsion of neutral molecules (like HCl or CO) as outlined in standard [2].

A Fascinating Analytical Convergence

A critical mechanistic convergence occurs at m/z 123 .

  • In GC-EI-MS , the radical cation [M]•⁺ (m/z 158) undergoes homolytic cleavage to lose a chlorine radical (35 Da).

  • In LC-ESI-MS/MS , the even-electron [M+H]⁺ precursor (m/z 159) expels a neutral molecule of hydrochloric acid (HCl, 36 Da). Both divergent mechanisms yield a nominally identical m/z 123 product ion, though the chemical pathways are entirely orthogonal.

Platform Comparison & Quantitative Data

To objectively compare these platforms, we must look at the primary ions generated and the neutral losses that define them.

Table 1: GC-EI-MS Fragmentation Profile (Hard Ionization)

Operating at 70 eV, EI provides extensive, library-matchable fragmentation driven by radical site-initiated cleavage.

m/z (³⁵Cl / ³⁷Cl)Relative AbundanceFragment AssignmentNeutral LossCausality
158 / 160 40% / 13%Molecular Ion [M]•⁺NoneInitial electron ejection from the carbonyl oxygen lone pair.
143 / 145 25% / 8%[M - CH₃]⁺15 Da (CH₃•)Homolytic cleavage of the sterically hindered gem-dimethyl group.
123 100% (Base)[M - Cl]⁺35 Da (Cl•)Loss of vinylic chlorine radical; forms a stable cyclic cation.
102 / 104 60% / 20%RDA Diene Fragment56 Da (C₄H₈)Retro-Diels-Alder expulsion of neutral isobutylene.
Table 2: LC-ESI-MS/MS Fragmentation Profile (Soft Ionization + CID)

Using Collision-Induced Dissociation (CID) at 20 eV on the[M+H]⁺ precursor (m/z 159/161).

m/z (³⁵Cl / ³⁷Cl)Relative AbundanceFragment AssignmentNeutral LossCausality
159 / 161 PrecursorProtonated [M+H]⁺NoneProtonation at the highly basic carbonyl oxygen.
131 / 133 15% / 5%[M+H - CO]⁺28 Da (CO)Ring contraction and expulsion of carbon monoxide.
123 100% (Base)[M+H - HCl]⁺36 Da (HCl)Elimination of neutral HCl, obeying the even-electron rule.
103 / 105 85% / 28%RDA Diene Fragment56 Da (C₄H₈)Charge-retention Retro-Diels-Alder reaction.

Mechanistic Pathway Visualizations

The following diagrams map the logical flow of the experimental setups and the divergent chemical pathways occurring within the collision cells/ion sources.

Platform_Comparison cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep 2-Chloro-5,5-dimethyl- cyclohex-2-en-1-one GC_Prep Dilution (Hexane, 1 mg/mL) Sample->GC_Prep LC_Prep Dilution (MeOH/H2O, 1 µg/mL) Sample->LC_Prep GC_Sep Capillary GC (HP-5MS, 15°C/min) GC_Prep->GC_Sep GC_Ion Hard Ionization (EI, 70 eV) GC_Sep->GC_Ion GC_Det Quadrupole m/z 50-300 GC_Ion->GC_Det LC_Sep UHPLC (C18, Gradient) LC_Prep->LC_Sep LC_Ion Soft Ionization (ESI+, 3.0 kV) LC_Sep->LC_Ion LC_Det Tandem MS (CID, 20 eV) LC_Ion->LC_Det

Figure 1: Parallel experimental workflows comparing GC-EI-MS and LC-ESI-MS/MS analytical platforms.

Fragmentation_Pathways M_EI [M]•+ m/z 158/160 (Radical Cation) Frag_Cl [M - Cl]+ m/z 123 M_EI->Frag_Cl Homolytic Cleavage -Cl• (-35/37 Da) Frag_CH3 [M - CH3]+ m/z 143/145 M_EI->Frag_CH3 Homolytic Cleavage -CH3• (-15 Da) Frag_RDA_EI RDA Diene [M - C4H8]•+ m/z 102/104 M_EI->Frag_RDA_EI Retro-Diels-Alder -C4H8 (-56 Da) M_ESI [M+H]+ m/z 159/161 (Even-Electron Ion) Frag_HCl [M+H - HCl]+ m/z 123 M_ESI->Frag_HCl Neutral Loss -HCl (-36/38 Da) Frag_RDA_ESI RDA Diene [M+H - C4H8]+ m/z 103/105 M_ESI->Frag_RDA_ESI Retro-Diels-Alder -C4H8 (-56 Da) Frag_CO [M+H - CO]+ m/z 131/133 M_ESI->Frag_CO Neutral Loss -CO (-28 Da)

Figure 2: Divergent fragmentation pathways of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one in EI vs ESI.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to prevent false positives and ensure reproducibility.

Protocol A: GC-EI-MS Workflow

Objective: Achieve library-quality hard ionization spectra.

  • System Suitability (Tuning): Inject Perfluorotributylamine (PFTBA). Causality: Validates mass axis calibration and ensures the 70 eV electron beam is properly focusing relative abundances at m/z 69, 219, and 502.

  • Blank Validation: Inject 1 µL of pure HPLC-grade Hexane. Causality: Confirms the absence of column bleed or injector ghost peaks that could artificially inflate the m/z 123 baseline.

  • Sample Preparation: Dilute 2-Chloro-5,5-dimethylcyclohex-2-en-1-one to 1 mg/mL in Hexane. Causality: Hexane is highly volatile and non-polar, preventing solvent expansion issues in the heated GC inlet while perfectly solubilizing the enone.

  • Injection & Separation: Inject 1 µL using a 10:1 split ratio onto an HP-5MS column (30m x 0.25mm). Program the oven from 60°C to 280°C at 15°C/min. Causality: The split ratio prevents column overloading, maintaining sharp, symmetrical peaks necessary for accurate isotopic ratio (³⁵Cl/³⁷Cl) integration.

Protocol B: LC-ESI-MS/MS Workflow

Objective: Isolate the protonated molecule and perform controlled CID.

  • System Suitability (Tuning): Infuse a reserpine standard (m/z 609). Causality: Verifies positive mode ESI sensitivity and desolvation efficiency.

  • Blank Validation: Inject 5 µL of 50:50 Methanol/Water with 0.1% Formic Acid (FA). Causality: Rules out autosampler carryover, which is highly common with hydrophobic gem-dimethyl compounds.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol/Water + 0.1% FA. Causality: The 0.1% FA acts as an abundant proton source, driving the equilibrium toward the [M+H]⁺ state (m/z 159) prior to droplet evaporation.

  • Separation & CID: Elute over a C18 reversed-phase column using a water/acetonitrile gradient. Isolate m/z 159 in Q1, apply 20 eV collision energy with Argon gas in Q2, and scan Q3. Causality: The gradient focuses the analyte at the column head, while 20 eV CID provides enough vibrational energy to overcome the activation barrier for the RDA reaction without shattering the molecule into indistinguishable carbon clusters.

References

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, Royal Society of Chemistry, 2016. URL:[Link]

  • "Fragmentation (mass spectrometry)." Wikipedia, Wikimedia Foundation. URL: [Link]

Comparative

Benchmarking 2-Chloro-5,5-dimethylcyclohex-2-en-1-one in Carbon-Carbon Bond Formation: A Comparative Guide

As a versatile building block in the synthesis of complex carbocycles and active pharmaceutical ingredients (APIs), the functionalization of cyclic enones via transition-metal-catalyzed carbon-carbon (C-C) bond formation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile building block in the synthesis of complex carbocycles and active pharmaceutical ingredients (APIs), the functionalization of cyclic enones via transition-metal-catalyzed carbon-carbon (C-C) bond formation is a cornerstone of modern organic synthesis. Among the available substrates, 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS 61940-19-0) presents a unique mechanistic profile.

This guide objectively benchmarks the performance of this α -chloro enone against its structural isomers and analogues, providing drug development professionals and synthetic chemists with field-proven insights, causality-driven protocols, and comparative experimental data.

Mechanistic Causality & Reactivity Profile

The position and nature of the halogen on the cyclohexenone ring dictate the thermodynamic and kinetic pathways of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck).

The Electronic Deactivation of the α -Position

In β -halo enones (e.g., 3-chloro-5,5-dimethylcyclohex-2-en-1-one), the halogen is highly activated. The adjacent carbonyl group acts as an electron sink, making the β -carbon highly electrophilic—akin to a vinylogous acid chloride. Consequently, oxidative addition by Pd(0) is rapid.

Conversely, α -halo enones like 2-chloro-5,5-dimethylcyclohex-2-en-1-one suffer from electronic deactivation. The electron-withdrawing carbonyl group directly adjacent to the C-Cl bond increases the activation energy required for the oxidative addition of the electron-rich Pd(0) species. While α -bromo enones offer a weaker C-X bond and faster oxidative addition, they are notoriously prone to decomposition, dimerization, and sluggish reactivity under standard basic conditions .

To successfully benchmark 2-chloro-5,5-dimethylcyclohex-2-en-1-one, one must utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as SPhos or XPhos). These ligands serve a dual purpose: their electron density accelerates the rate-limiting oxidative addition into the strong C(sp2)-Cl bond, while their steric bulk promotes the final reductive elimination step .

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-SPhos) OxAdd Oxidative Addition (Rate-Limiting for 2-Cl) Pd0->OxAdd + 2-Chloro-enone PdII Pd(II) Intermediate (Enone-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Ar-B(OH)2 + Base) PdII->TransMet PdII_Ar Pd(II) Intermediate (Enone-Pd-Ar) TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerate Catalyst Product Alpha-Aryl Enone Product RedElim->Product

Fig 1. Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition.

Comparative Performance Data

To establish an objective benchmark, we compare 2-chloro-5,5-dimethylcyclohex-2-en-1-one against its β -chloro isomer and its α -bromo analogue in a standardized Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Benchmarking Substrates in Suzuki-Miyaura Cross-Coupling

SubstrateHalogen PositionRelative Reactivity (Oxidative Addition)Shelf StabilityTypical Yield*Required Ligand System
3-Chloro-5,5-dimethylcyclohex-2-en-1-one β (C3)Very HighHigh>90%Standard (e.g., PPh3, dppf)
2-Bromo-5,5-dimethylcyclohex-2-en-1-one α (C2)ModerateLow (Prone to decomposition)40-60%Advanced (e.g., SPhos)
2-Chloro-5,5-dimethylcyclohex-2-en-1-one α (C2)LowHigh75-85%Advanced (e.g., SPhos, XPhos)

*Yields are representative of optimized conditions utilizing 2.0 equiv of phenylboronic acid and K3PO4 at 80°C.

Data Synthesis: While the β -chloro isomer provides the highest yields with the cheapest ligands, it cannot access α -functionalized architectures. Between the α -halo options, the 2-chloro variant offers significantly higher shelf stability and cleaner reaction profiles than the 2-bromo analogue, provided the activation barrier is overcome with a highly active catalyst system.

Self-Validating Experimental Protocol

The following protocol details the optimized Suzuki-Miyaura cross-coupling of 2-chloro-5,5-dimethylcyclohex-2-en-1-one. This methodology is designed as a self-validating system: it incorporates an internal standard for GC-FID yield tracking and specific control steps to ensure catalyst integrity.

Materials
  • Substrate: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst/Ligand: Pd(OAc)2 (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%)

  • Base: K3PO4 (2.0 mmol)

  • Solvent: Toluene / H2O (10:1 v/v, 5.5 mL total), strictly degassed.

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology
  • Reaction Preparation & Inertion:

    • Action: Charge a flame-dried Schlenk tube with Pd(OAc)2, SPhos, phenylboronic acid, and K3PO4.

    • Causality: Pd(OAc)2 and SPhos pre-mix in the solid state. K3PO4 is chosen over weaker bases (like Na2CO3) because the transmetalation of sterically hindered α -halo enones requires a highly active boronate complex, but it is mild enough to prevent aldol-type condensation of the enone.

    • Validation: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent premature oxidation of the electron-rich SPhos ligand.

  • Solvent & Substrate Addition:

    • Action: Add degassed Toluene (5.0 mL) and degassed H2O (0.5 mL) via syringe. Add 2-chloro-5,5-dimethylcyclohex-2-en-1-one and dodecane (internal standard).

    • Causality: The biphasic Toluene/H2O system is critical. Toluene dissolves the organic substrates and the Pd-SPhos complex, while water dissolves the inorganic base and activates the boronic acid.

  • Catalytic Reaction:

    • Action: Seal the tube and heat the biphasic mixture at 80°C with vigorous stirring (1000 rpm) for 12 hours.

    • Validation: Monitor the reaction via GC-FID at t=2h, 6h, and 12h. The ratio of product to dodecane should plateau by 12h, validating reaction completion.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 Preparation Weigh Reagents Step2 Inert Atmosphere Evacuate/Backfill Step1->Step2 Step3 Solvent & Base Degassed Addition Step2->Step3 Step4 Reaction 80°C, 12h Step3->Step4 Step5 Workup Extraction & Column Step4->Step5

Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura coupling.

References

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.[Link]

  • Total Synthesis of Malyngamides K, L, and 5′′-epi-C and Absolute Configuration of Malyngamide L. The Journal of Organic Chemistry.[Link]

  • Polystyrene-Supported Triphenylarsine Reagents and Their Use in Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]

Validation

spectroscopic comparison of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one derivatives

Spectroscopic Benchmarking of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one Derivatives: A Comparative Guide Introduction & Structural Context 2-Chloro-5,5-dimethylcyclohex-2-en-1-one derivatives (often derived from 2-chlorod...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Benchmarking of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one Derivatives: A Comparative Guide

Introduction & Structural Context

2-Chloro-5,5-dimethylcyclohex-2-en-1-one derivatives (often derived from 2-chlorodimedone) are highly versatile building blocks in organic synthesis and medicinal chemistry[1]. The introduction of a chlorine atom at the C2 position of the cyclohexenone ring fundamentally alters the electronic landscape of the molecule. Unlike unsubstituted dimedone, which exists in a dynamic equilibrium between its keto and enol forms, the C2-halogen locks the system into a stable enol or enamine configuration. This is driven by the combined inductive (-I) and mesomeric (+M) effects of the halogen, which stabilize the conjugated α,β -unsaturated system[2].

This guide provides an objective, data-driven comparison between 2-chloro-5,5-dimethylcyclohex-2-en-1-one derivatives and their unsubstituted or bromo-analogues, equipping researchers with the mechanistic causality needed to confidently interpret spectroscopic data.

Mechanistic Causality in Spectroscopic Shifts

As a Senior Application Scientist, it is critical to look beyond raw data and understand the why behind spectroscopic shifts. The push-pull dynamics of the β -hydroxy/amino- α,β -unsaturated carbonyl system dictate the electron density at each nucleus:

  • 1 H NMR Causality: The gem-dimethyl protons at C5 remain relatively insulated from the electronic effects at C2, consistently appearing as a singlet around δ 1.10 ppm[3]. However, the methylene protons at C4 and C6 are highly sensitive to the C2 substituent. The electron-withdrawing nature of the chlorine atom deshields these protons, shifting them downfield ( δ 2.40 ppm) compared to the unsubstituted enol ( δ 2.19–2.26 ppm)[2].

  • 13 C NMR Causality (The Heavy Atom Effect): The most diagnostic nucleus is the C2 carbon. In the unsubstituted enol, C2 resonates at ~104 ppm. Upon chlorination, the C2 signal shifts downfield to ~108–110 ppm due to chlorine's electronegativity. Interestingly, bromination at C2 causes an upfield shift to ~98 ppm. This is a classic example of the "Heavy Atom Effect" (normal halogen dependence), where the large, polarizable electron cloud of the bromine atom diamagnetically shields the attached carbon nucleus, overriding its inductive effect.

G Start Unknown 2-Halo Derivative MS Mass Spectrometry Isotope Pattern Start->MS Cl 3:1 Ratio (M : M+2) Indicates Chlorine MS->Cl Br 1:1 Ratio (M : M+2) Indicates Bromine MS->Br NMR 13C NMR Analysis (C2 Position) Cl->NMR Br->NMR ShiftCl C2 δ ~ 105-110 ppm (2-Chloro) NMR->ShiftCl ShiftBr C2 δ ~ 95-100 ppm (2-Bromo Heavy Atom Effect) NMR->ShiftBr

Diagnostic logic tree for differentiating 2-chloro and 2-bromo derivatives.

Quantitative Spectroscopic Comparison

The following tables consolidate the expected spectroscopic parameters for key derivatives, providing a benchmark for structural verification.

Table 1: 1 H and 13 C NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)

Compound Derivative 1 H: gem-CH 3​ 1 H: C4/C6-CH 2​ 1 H: C2-H 13 C: C1=O 13 C: C2-X
Unsubstituted Enol δ 1.10 (s, 6H) δ 2.26 (s, 4H) δ 5.50 (s, 1H) δ 190.5 δ 104.2
2-Chloro Enol δ 1.12 (s, 6H) δ 2.40 (s, 4H)- δ 188.0 δ 108.5
2-Bromo Enol δ 1.12 (s, 6H) δ 2.45 (s, 4H)- δ 188.2 δ 98.4
3-Amino-2-chloro Enaminone δ 1.10 (s, 6H) δ 2.35 (s, 4H)- δ 192.1 δ 105.8

Table 2: FT-IR and Mass Spectrometry Benchmarks

Compound DerivativeIR: ν (C=O) cm −1 IR: ν (C=C) cm −1 MS Isotopic Pattern
Unsubstituted Enol ~1605~1580M + only
2-Chloro Enol ~1620~15653:1 (M : M+2)
2-Bromo Enol ~1618~15601:1 (M : M+2)
3-Amino-2-chloro Enaminone ~1635~15703:1 (M : M+2)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural characterization, the following protocols have been designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition for Enaminone/Enol Systems

Enols and enamines are highly susceptible to chemical exchange and intermolecular hydrogen bonding, which can cause severe signal drift if sample preparation is inconsistent[1].

  • Solvent Preparation: Pass CDCl 3​ through a short plug of basic alumina immediately before use. Causality: Trace DCl in standard CDCl 3​ can protonate the enamine/enol, causing peak broadening and catalyzing keto-enol interconversion.

  • Concentration Control: Prepare a strict 0.05 M solution of the derivative. Causality: Maintaining a standardized concentration prevents concentration-dependent shifting of the OH/NH proton signals (which can wander anywhere from δ 6.0 to 11.5 ppm).

  • Acquisition Parameters: Acquire 1 H NMR at 400 MHz with 16 scans. For 13 C NMR, utilize a relaxation delay (d1) of at least 2.5 seconds. Causality: The quaternary C1 (carbonyl), C2 (C-Cl), and C3 (C-O/N) carbons require longer relaxation times to yield accurate integrations and a high signal-to-noise ratio.

  • Validation Check: Verify the complete absence of a proton singlet at δ 5.49–5.55 ppm[3]. The presence of this peak indicates incomplete halogenation and residual unsubstituted starting material.

Protocol B: FT-IR Analysis of Conjugated Systems
  • Sample Preparation: Prepare a 1% (w/w) KBr pellet. Ensure the KBr is oven-dried at 120°C for 24 hours prior to use.

  • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans).

  • Validation Check: The C=O stretch must appear between 1620–1635 cm −1 [2]. Causality: A shift to >1700 cm −1 indicates the sample has reverted to a non-conjugated diketone form, likely due to degradation or loss of the enol/enamine stabilization.

G A Dimedone Scaffold (Keto-Enol Tautomerism) B C2-Halogenation (Cl2 / NCS) A->B Electrophilic Substitution C 2-Chloro-5,5-dimethyl cyclohex-2-en-1-one B->C Locks Enol/Enamine Form D 1H/13C NMR (Downfield C4/C6 CH2, C2 ~110 ppm) C->D E FT-IR (Shifted C=O/C=C stretching) C->E F HRMS (35Cl/37Cl 3:1 Isotope) C->F

Workflow for the synthesis and spectroscopic characterization of 2-chloro enone derivatives.

References

  • 3-(4-Chloroanilino)-5,5-dimethylcyclohex-2-en-1-one Source: PMC (nih.gov) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Method Validation and Calibration for the Analysis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

This guide provides a comprehensive framework for the validation and calibration of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one. Designe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation and calibration of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the rationale behind experimental choices, ensuring a robust and defensible analytical method suitable for its intended purpose, in alignment with international regulatory standards.

Analyte at a Glance: 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

  • Structure: A chlorinated, cyclic α,β-unsaturated ketone.

  • CAS Number: 17530-69-7.[1][2]

  • Molecular Formula: C₈H₁₁ClO.[2]

  • Molecular Weight: 158.625 g/mol .[2]

  • Significance: This class of compounds can be found as intermediates in chemical synthesis or as potential disinfection byproducts in environmental samples. Its accurate quantification is crucial for process control, impurity profiling in pharmaceutical manufacturing, and environmental risk assessment.

The Foundation: GC-MS Method Development and Optimization

The selection of a GC-MS method is predicated on the analyte's volatility and thermal stability, making it an ideal technique for separating and identifying 2-Chloro-5,5-dimethylcyclohex-2-en-1-one from a sample matrix. The objective of method development is to achieve a symmetrical peak shape, adequate resolution from potential interferences, and a short run time.

Our Experimental Choices Explained:

  • GC Column: A mid-polarity column, such as a 30 m x 0.25 mm, 0.25-µm df DB-5ms, is an excellent starting point.[3] This column provides good selectivity for a wide range of semi-volatile organic compounds, including chlorinated species. The 5% phenyl-arylene phase offers a good balance of polarizability and dispersion forces for effective separation.

  • Injection Mode: Splitless injection is preferred for trace-level analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.

  • Temperature Program: A gradient temperature program is essential for eluting the target analyte with a good peak shape while also cleaning the column of any higher-boiling contaminants. A typical program might start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at the standard 70 eV is used to generate reproducible fragmentation patterns for library matching and structural confirmation.

    • Acquisition Mode: For method validation, both Full Scan and Selected Ion Monitoring (SIM) modes should be evaluated.

      • Full Scan: Acquires a full mass spectrum, which is excellent for initial identification and assessing the presence of unknown interferences.

      • SIM Mode: Monitors only specific, characteristic ions of the analyte. This dramatically increases sensitivity and selectivity, making it the preferred mode for quantification once the method is established.[3] For 2-Chloro-5,5-dimethylcyclohex-2-en-1-one, characteristic ions would be determined from its full scan mass spectrum (e.g., the molecular ion and major fragment ions).

The Core of Trustworthiness: A Comprehensive Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The framework for this validation is based on the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for analytical procedure validation.[4][6][7]

The following diagram illustrates the interconnected workflow of the validation process.

GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Protocol (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop & Optimize GC-MS Method Specificity Specificity/ Selectivity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Analysis Robustness->Implement Validation Complete

Caption: Workflow for GC-MS method validation based on ICH Q2(R1) guidelines.

Specificity / Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Blank Analysis: Analyze a blank matrix sample (e.g., the solvent used for sample preparation, or a placebo formulation) to ensure no interfering peaks are present at the retention time of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one.

  • Spiked Sample Analysis: Analyze a spiked sample containing the analyte and known potential impurities or matrix components.

  • Peak Purity (MS): Use the mass spectrometer to confirm peak purity. The mass spectrum of the analyte peak in a sample should be consistent across the peak and match that of a pure standard.

Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. In spiked samples, the analyte peak should be well-resolved from other components (Resolution > 2).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one spanning the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).[4]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (R²).

Acceptance Criteria:

  • Correlation Coefficient (r): ≥ 0.999.[8]

  • Y-intercept: Should be insignificant compared to the response at the lowest concentration.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Concentration (µg/mL)Peak Area (n=3)Average Peak Area
1.045102, 45890, 4601145668
2.5112543, 114005, 113876113475
5.0228910, 227543, 229112228522
7.5340123, 342543, 341887341518
10.0455432, 453210, 456789455144
Linear Regression Result Acceptance Criteria
0.9995≥ 0.999
Equation y = 45321x + 345Intercept should be minimal

Table 1: Example linearity data for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one analysis.

Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare samples spiked with the analyte at three concentration levels (e.g., low, medium, and high) across the specified range.

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98-102% for drug substance analysis, although wider ranges may be acceptable depending on the sample matrix and concentration level.[8]

Concentration LevelSpiked (µg/mL)Measured (µg/mL)Recovery (%)
Low (80%)4.03.9598.75
Medium (100%)5.05.03100.6
High (120%)6.05.9198.5
Average Recovery 99.28%

Table 2: Example accuracy (recovery) data.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2%.[8]

  • Intermediate Precision: RSD ≤ 3%.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The LOD is typically established at a S/N ratio of 3:1.

  • The LOQ is typically established at a S/N ratio of 10:1.

  • The claimed LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters (e.g., GC oven temperature ramp rate, injector temperature, carrier gas flow rate).

  • Introduce small, deliberate variations to these parameters (e.g., ± 2°C for temperature, ± 5% for flow rate).

  • Analyze a sample under each of these modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., resolution, peak symmetry) and the final calculated concentration should not be significantly affected.

Calibration Strategies: A Comparative Analysis

The choice of calibration strategy is critical for ensuring accurate quantification. The two primary methods are external standard and internal standard calibration.

Calibration_Strategies cluster_0 Calibration Method cluster_1 External Standard cluster_2 Internal Standard Cal_Method Calibration Method Choose based on sample complexity and required precision Ext_Std External Standard Simple & Direct Requires precise injection volume Susceptible to instrument drift Cal_Method->Ext_Std For simple matrices & high throughput Int_Std Internal Standard Complex matrices Corrects for injection variability Requires suitable, non-interfering standard Cal_Method->Int_Std For complex matrices & highest accuracy

Caption: Comparison of External and Internal Standard calibration methods.

FeatureExternal Standard CalibrationInternal Standard Calibration
Principle Compares the analyte response in the sample to the response of standards of known concentration.[9]A known amount of a different compound (the internal standard) is added to all samples and standards.[10] The ratio of the analyte response to the internal standard response is plotted against the analyte concentration.
Advantages Simple to prepare and execute.[11] Suitable for routine analysis with stable instrumentation.[9]Corrects for variations in injection volume and instrument response drift.[12] Improves precision and accuracy, especially with complex sample preparation or matrices.
Disadvantages Highly dependent on the reproducibility of injection volume.[9] Susceptible to errors from instrument drift or matrix effects.[12]Requires finding a suitable internal standard that is chemically similar to the analyte but chromatographically resolved.[11] Adds a step to sample preparation.
Best For... Simple, clean sample matrices where high throughput is required and instrumentation is stable.Complex sample matrices (e.g., environmental, biological), methods with multi-step sample preparation, or when the highest level of accuracy is required.

Recommendation for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one: For the highest accuracy, especially in complex matrices like pharmaceutical formulations or environmental extracts, an internal standard method is strongly recommended . A suitable internal standard could be a deuterated analog of the analyte or another chlorinated compound with similar chemical properties and a different retention time.

Comparative Look: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it's important to understand its performance in the context of other potential analytical techniques.

TechniquePrincipleSelectivitySensitivityThroughputComments
GC-MS (SIM) Separation by gas chromatography, detection by mass spectrometry.Excellent. Mass selective detection provides high confidence in identification.Excellent. Capable of trace-level analysis (ppb or lower).[3]Moderate.The "gold standard" for volatile and semi-volatile organic compounds due to its combination of separation power and specific detection.[13]
GC-FID Separation by gas chromatography, detection by Flame Ionization Detector.Moderate. Relies solely on retention time for identification, prone to interferences.Good. Sensitive to hydrocarbons but less so than MS for specific compounds.High.A workhorse for routine QA/QC of known, simple mixtures. Not suitable for complex matrices or trace analysis without extensive cleanup.
HPLC-UV Separation by high-performance liquid chromatography, detection by UV-Vis absorbance.Low to Moderate. Depends on the analyte having a unique chromophore. Many compounds can co-elute and absorb at the same wavelength.Moderate. Generally less sensitive than GC-MS for this type of analyte.High.Better suited for non-volatile or thermally labile compounds. The α,β-unsaturated ketone moiety provides a chromophore, but specificity would be a major challenge.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Lin, L. Chromatographic quantitative internal or external standard method, how to choose. LinkedIn. [Link]

  • Salam, M. (2011). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]

  • Hollender, J., et al. (2011). Chlorine Isotope Analysis of Organic Contaminants Using GC-qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology. [Link]

  • Lin, S. (1981). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After XAD-4 Resin Accumulation. UNT Digital Library. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • OSTI.gov. GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. [Link]

  • Reddit. I am embarking on a metabolomics journey this year. Starting from basics- What is the difference between standard and internal standard?. [Link]

  • ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. [Link]

  • US EPA. (2025). Method Validation and Peer Review Policies and Guidelines. [Link]

  • US EPA. (2018). Protocol for Review and Validation of New Methods for Regulated Organic & Inorganic Analytes in Wastewater Under EPA's ATP. [Link]

  • Snow, N. H. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. [Link]

  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. [Link]

  • US EPA. (2025). Method Validation and Peer Review Policies and Guidelines. [Link]

  • Stansel, R. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • PubMed. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Synectics. Data Review. [Link]

  • US EPA. EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. [Link]

  • Synthesis Database. 3-chloro-5,5-dimethyl-2-cyclohexen-1-one. [Link]

  • NIST. 3-Chloro-5,5-dimethylcyclohex-2-enone. [Link]

Sources

Safety & Regulatory Compliance

Safety

The Chemical Causality: Why Halogenated Enones Demand Strict Protocols

Comprehensive Safety and Disposal Protocol for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one As a highly functionalized halogenated cyclic enone (CAS 61940-19-0), 2-chloro-5,5-dimethylcyclohex-2-en-1-one is an invaluable buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

As a highly functionalized halogenated cyclic enone (CAS 61940-19-0), 2-chloro-5,5-dimethylcyclohex-2-en-1-one is an invaluable building block in pharmaceutical synthesis and drug development. However, its unique structural features—a reactive α,β-unsaturated ketone paired with a vinylic chloride—demand rigorous, scientifically grounded handling and disposal protocols.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe lifecycle management of this compound, ensuring compliance, environmental stewardship, and laboratory safety.

To manage a chemical safely, one must first understand its mechanistic behavior. The disposal of 2-chloro-5,5-dimethylcyclohex-2-en-1-one is governed by two primary chemical realities:

  • Electrophilic Reactivity: The conjugated enone system acts as a potent Michael acceptor. In biological systems, it readily forms covalent bonds with nucleophilic macromolecules (such as cysteine residues in skin proteins), making it a severe skin sensitizer and ocular hazard.

  • Halogenated Organic Classification: The presence of the chlorine atom strictly categorizes this compound—and any solvent it is dissolved in—as Halogenated Waste . If halogenated waste is improperly mixed with general organic waste and incinerated at standard low temperatures (200°C–400°C), the chlorine acts as a precursor for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) ()[1].

To prevent dioxin formation, halogenated waste must be segregated and subjected to specialized high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

G Waste 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Halogenated Waste) LowTemp Improper Incineration (200°C - 400°C) Waste->LowTemp Non-compliant HighTemp Proper High-Temp Incineration (>1000°C) Waste->HighTemp EHS Compliant Dioxins De Novo Synthesis PCDDs & PCDFs (Toxic) LowTemp->Dioxins Mineralization Mineralization (CO2, H2O, HCl gas) HighTemp->Mineralization Scrubber Alkaline Scrubbing (Neutralization to NaCl) Mineralization->Scrubber

Mechanistic pathways of halogenated waste destruction vs. toxic dioxin formation.

Quantitative Parameters for Waste Management

Understanding the logistical and financial impact of waste segregation is critical. The EPA's "Mixture Rule" dictates that mixing even a small amount of a listed halogenated compound with a non-hazardous or non-halogenated solvent renders the entire volume a halogenated hazardous waste ()[2].

Table 1: Halogenated vs. Non-Halogenated Waste Parameters

ParameterHalogenated Waste (e.g., 2-Chloro-5,5-dimethylcyclohex-2-en-1-one)Standard Non-Halogenated Waste
Required Incineration Temp. > 1000°C (with alkaline scrubbing)~ 800°C
Dioxin Formation Risk High (De novo synthesis at 200–400°C)Low
Disposal Cost Multiplier ~ 3x higher than baselineBaseline (1x)
Standard Carboy Color Yellow / OrangeWhite / Clear
Primary EPA Waste Codes F001, F002 (if solvent-based)F003, F005

Step-by-Step Methodology: Waste Segregation and Disposal

To ensure a self-validating safety loop, every researcher must follow this strict operational plan when disposing of reaction mixtures containing 2-chloro-5,5-dimethylcyclohex-2-en-1-one.

Step 1: Source Segregation

  • Action: Identify the waste stream immediately upon reaction completion. If the mixture contains any amount of 2-chloro-5,5-dimethylcyclohex-2-en-1-one, it must be directed to the Halogenated Waste stream.

  • Causality: Preventing cross-contamination avoids triggering the EPA Mixture Rule, thereby preventing exponential increases in institutional disposal costs and mitigating environmental hazards[2][3].

Step 2: Proper Containerization

  • Action: Transfer the waste into an approved, high-density polyethylene (HDPE) carboy designated for halogenated waste (typically color-coded yellow or orange) ()[4].

  • Action: Ensure the container is kept "vapor tight" and "spill proof" at all times, except when actively adding waste[5]. Do not use standard glass bottles, as pressure buildup from unintended reactions can cause fracturing.

Step 3: Accurate Labeling

  • Action: Affix a Hazardous Waste tag before the first drop of waste enters the container[5].

  • Action: Write the full chemical name ("2-Chloro-5,5-dimethylcyclohex-2-en-1-one") alongside the primary solvents. Never use abbreviations or chemical formulas [5].

Step 4: Institutional Transfer

  • Action: Once the satellite accumulation container is 80% full, submit a chemical collection request to your Environmental Health and Safety (EHS) department for high-temperature incineration[6].

Workflow Start Reaction Mixture Ready for Disposal Check Contains Halogenated Compound? Start->Check Yes Yes Check->Yes No No Check->No HaloWaste Halogenated Waste Carboy (Yellow/Orange) Yes->HaloWaste NonHaloWaste Non-Halogenated Carboy (White/Clear) No->NonHaloWaste Tag Attach HazMat Tag: Full Chemical Name HaloWaste->Tag EHS Submit to EHS for High-Temp Incineration Tag->EHS

Decision tree for the segregation and disposal of laboratory solvent waste.

Step-by-Step Methodology: Spill Response Protocol

In the event of a localized spill of 2-chloro-5,5-dimethylcyclohex-2-en-1-one (either neat or in solution), immediate action is required to prevent inhalation exposure and surface degradation.

Step 1: Secure the Area and Don PPE

  • Action: Evacuate non-essential personnel. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Action: Don appropriate PPE: Double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[6]. Causality: The enone moiety is highly reactive toward skin proteins; double-gloving prevents breakthrough exposure.

Step 2: Containment and Absorption

  • Action: Surround the spill with an inert, dry absorbent material (e.g., vermiculite or specialized spill pads)[6].

  • Action: Critical Warning: Do NOT use combustible materials like sawdust. Halogenated compounds can react unpredictably with organic absorbents, potentially generating heat.

Step 3: Collection and Decontamination

  • Action: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a resealable, heavy-duty polyethylene bag or a dedicated solid waste container[3][6].

  • Action: Wash the contaminated surface with a mild alkaline detergent and water to neutralize any residual electrophilic enone, followed by a thorough water rinse.

Step 4: Disposal of Spill Materials

  • Action: Tag the sealed bag explicitly as "Halogenated Hazardous Waste - Spill Cleanup" and request immediate disposal through EHS[3].

References

  • Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives. ACS Energy & Fuels. Available at:[Link]

  • Guidelines for Using Carboys. University of Wisconsin-Madison Environment, Health & Safety. Available at:[Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at:[Link]

  • General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with POPs. Basel Convention (UNEP). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5,5-dimethylcyclohex-2-en-1-one

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires rigorous, self-validating safety systems. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS: 61940-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires rigorous, self-validating safety systems. 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (CAS: 61940-19-0) is a specialized α-chloro enone utilized as a highly reactive synthetic intermediate[1].

Due to its specific structural motif, this compound acts as a potent electrophile and lachrymator[2]. This technical guide provides a comprehensive, causality-driven framework for its safe handling, personal protective equipment (PPE) selection, and disposal, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Profile

To respect a chemical, one must fundamentally understand its reactivity. The presence of a highly electronegative chlorine atom adjacent to a conjugated cyclohexenone system renders the α-carbon exceptionally susceptible to nucleophilic attack.

Causality of Toxicity: Like other α-halo ketones, this compound is a potent alkylating agent[3]. Upon exposure to the ocular mucosa or respiratory tract, it rapidly alkylates biological nucleophiles (such as the thiol groups of cysteine residues on TRPA1 sensory receptors). This irreversible covalent modification triggers an intense lachrymatory (tear-producing) response, severe eye damage, and potential skin burns[2][3].

MechanisticHazard A 2-Chloro-5,5-dimethylcyclohex-2-en-1-one (Electrophilic α-Carbon) C Irreversible Alkylation (Covalent Adduct) A->C SN2 / Michael Addition B Biological Nucleophiles (e.g., TRPA1 Receptors, Cysteine -SH) B->C Nucleophilic Attack D Toxicity & Lachrymatory Response C->D Receptor Activation

Mechanistic pathway of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one inducing lachrymatory toxicity via alkylation.

Quantitative Physicochemical & Hazard Data

Note: Hazard classifications are synthesized from analogous α-halo ketones (e.g., 2-chlorocyclohexanone) due to shared reactive moieties.

Property / HazardValue / ClassificationMechanistic Implication
Molecular Weight 158.62 g/mol [1]Small molecule; easily volatilizes, increasing the risk of vapor exposure.
LogP (Lipophilicity) 2.50[1]Highly lipophilic; rapidly penetrates standard PPE, skin, and cell membranes.
Flash Point ~82 °C (Analogous)[4]Combustible liquid; requires strict removal from open flames and ignition sources.
Skin Irritation GHS Category 2[2]Causes severe irritation/burns; mandates high-barrier dermal protection.
Eye Damage GHS Category 2 (Lachrymator)[2]Alkylates ocular receptors; mandates vapor-tight goggles over standard glasses.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory defaults. PPE must be actively tailored to the specific chemical threat of halogenated alkylating agents.

Protective GearSpecificationCausality & Rationale
Hand Protection Butyl Rubber or Double-Gloved Heavy-Duty Nitrile (≥8 mil).Halogenated organic liquids rapidly permeate standard 4-mil nitrile gloves. Butyl rubber provides superior breakthrough resistance against electrophilic alkylating agents.
Eye Protection Tight-fitting chemical splash goggles AND a face shield.The compound is a volatile lachrymator. Standard safety glasses offer zero protection against vapor intrusion into the ocular mucosa[2].
Respiratory Handled strictly within a certified chemical fume hood.Prevents inhalation of lachrymatory vapors which cause severe respiratory tract irritation and potential pulmonary edema[2].
Body Protection Flame-resistant (FR) lab coat and chemical-resistant apron.Mitigates dermal exposure in the event of a spill and protects against the compound's inherent combustibility[2][4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment and chemical stability during your synthesis workflows.

ProtocolWorkflow Step1 Step1 Step2 2. PPE Donning Butyl Rubber Gloves Splash Goggles & Face Shield Step1->Step2 Step3 3. Inert Handling Schlenk Line / Glovebox Argon/N2 Atmosphere Step2->Step3 Step4 4. Active Quenching 10% Aqueous Na2S2O3 Stir for 30-60 mins Step3->Step4 Step5 5. Waste Segregation Halogenated Organic Waste Secondary Containment Step4->Step5

Standard operating procedure workflow for handling, reacting, and disposing of reactive α-halo enones.

Step-by-Step Handling Methodology:
  • Environmental Verification: Before opening the reagent, verify that the fume hood face velocity is actively reading between 80-120 feet per minute (fpm). Never handle this compound on an open bench.

  • Thermal Acclimation: Store the stock reagent at 2–8°C in an amber glass vial to prevent thermal polymerization and photolytic degradation[3][4]. Allow the sealed vial to reach room temperature in a desiccator before opening to prevent condensation from introducing water into the system.

  • Inert Atmosphere Setup: α-Halo enones are sensitive to atmospheric moisture, which can hydrolyze the C-Cl bond, releasing corrosive hydrogen chloride (HCl) gas[3]. Purge your reaction vessel with Argon or Nitrogen prior to introduction.

  • Material Transfer: Use gas-tight glass syringes or stainless-steel cannulas for transferring the liquid. Avoid using standard plastic pipette tips, which may partially dissolve or leach contaminants when exposed to lipophilic halogenated organics.

Decontamination & Disposal Plan (Quenching Protocol)

Discharging active alkylating agents into standard waste streams is a severe safety violation. The electrophilic hazard must be chemically neutralized (quenched) prior to disposal to protect downstream waste handlers[3].

Step-by-Step Quenching Methodology:
  • Reagent Preparation: Prepare a 10-20% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Mechanistic Quenching: Slowly add the thiosulfate solution to the reaction residues, spill site, or contaminated glassware.

    • Causality: The thiosulfate ion is a "soft," highly polarizable nucleophile. It rapidly and selectively undergoes an SN​2 reaction with the α-chloro enone, displacing the chloride ion and forming a benign, water-soluble Bunte salt, thereby permanently neutralizing the alkylating hazard[3].

  • Validation: Stir the biphasic mixture vigorously for at least 30-60 minutes. Self-Validation Step: Validate the complete destruction of the starting material via Thin Layer Chromatography (TLC) before proceeding.

  • Waste Segregation: Once validated, separate the organic and aqueous layers. Dispose of the organic layer in the designated "Halogenated Organic Waste" carboy and the aqueous layer in the appropriate basic aqueous waste stream.

References

Sources

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